Anaspaz
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-OMLVBYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6835-16-1, 620-61-1 | |
| Record name | Hyoscyamine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyoscyamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOSCYAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Anaspaz (Hyoscyamine) on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaspaz, with the active ingredient hyoscyamine (B1674123), is a tropane (B1204802) alkaloid widely recognized for its antispasmodic effects on smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of hyoscyamine. As the levorotatory isomer of atropine (B194438), hyoscyamine functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] This antagonism effectively blocks the parasympathetic nervous system's influence on smooth muscle, leading to muscle relaxation and a reduction in gastrointestinal motility.[1][2] This document details the receptor binding affinities, downstream signaling pathways, and quantitative functional effects of hyoscyamine on smooth muscle. Furthermore, it provides detailed protocols for key experimental assays used to characterize its pharmacological profile.
Introduction
Hyoscyamine, a naturally occurring belladonna alkaloid, is a cornerstone in the treatment of various gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome.[2] Its therapeutic efficacy stems from its potent anticholinergic properties.[1] Understanding the precise mechanism of action at the molecular and cellular levels is crucial for the continued development of targeted antimuscarinic agents with improved selectivity and reduced side-effect profiles. This guide aims to provide an in-depth technical resource for professionals engaged in pharmacological research and drug development.
Molecular Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of hyoscyamine is its competitive and non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2][3] By binding to these receptors, hyoscyamine prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating its downstream effects. This blockade of parasympathetic stimulation leads to a reduction in the tone and motility of smooth muscle throughout the gastrointestinal tract.[1][2]
Muscarinic Receptor Subtypes and Binding Affinity
There are five known subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). Smooth muscle contraction is primarily mediated by the M2 and M3 subtypes, with M3 playing a more direct role in initiating contraction and M2 indirectly contributing by inhibiting relaxation pathways.[4] Hyoscyamine, being a non-selective antagonist, binds to all five subtypes. Its potency is approximately twice that of atropine, as the dextrorotatory isomer of atropine is nearly inactive.[1]
Table 1: Comparative Antagonist Affinity (pA2) and Binding Affinity (Ki) Values for Muscarinic Antagonists
| Antagonist | Preparation | Receptor Subtype(s) | pA2 Value | Reference |
| Atropine | Guinea Pig Ileum | Muscarinic | 9.93 ± 0.04 | [5] |
| Hyoscine | Guinea Pig Ileum | Muscarinic | 9.46 ± 0.05 | [5] |
| Atropine | Rat Ileum | Muscarinic | ~9.0 | [6] |
| N-methylscopolamine | Rat Ileum | Muscarinic | 10.47 ± 0.10 | [6] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency. Higher pA2 values indicate greater potency.
Downstream Signaling Pathways
The binding of acetylcholine to muscarinic receptors on smooth muscle cells initiates a cascade of intracellular events leading to contraction. Hyoscyamine's antagonism of these receptors disrupts these signaling pathways.
M3 Receptor Signaling and its Inhibition by Hyoscyamine
The M3 muscarinic receptor is coupled to the Gq/11 family of G-proteins.[4] Activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction. Hyoscyamine, by blocking the M3 receptor, prevents this entire cascade, leading to muscle relaxation.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
Hyoscyamine: A Technical Guide to its Non-Selective Muscarinic Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyoscyamine (B1674123), a naturally occurring tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and functions as a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By blocking the action of the endogenous neurotransmitter acetylcholine, hyoscyamine inhibits parasympathetic nerve activity throughout the body. This technical guide provides an in-depth overview of the pharmacology of hyoscyamine, focusing on its mechanism of action, receptor binding affinity, pharmacokinetics, and the downstream effects of its non-selective antagonism on intracellular signaling pathways. Detailed experimental protocols for assessing muscarinic receptor binding are also presented to aid in future research and development.
Introduction
Hyoscyamine is a secondary metabolite found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1] It is widely used for its antispasmodic and anticholinergic properties to treat a variety of conditions, including gastrointestinal disorders like irritable bowel syndrome and peptic ulcers, as well as bladder spasms.[3][4] Its therapeutic effects are a direct result of its ability to competitively and non-selectively block all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This non-selectivity, however, also contributes to its characteristic profile of side effects. Understanding the technical details of its interaction with mAChRs is crucial for its appropriate clinical application and for the development of more selective future therapeutics.
Mechanism of Action: Non-Selective Muscarinic Blockade
Hyoscyamine exerts its effects by competitively binding to muscarinic receptors on the effector cells of parasympathetic nerves, as well as in the central nervous system.[3] This binding is reversible and prevents acetylcholine from activating these receptors. The blockade is considered "non-selective" because hyoscyamine exhibits a high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5), albeit with some minor variations in affinity.[5]
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate distinct physiological responses by coupling to different G-protein families.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.
-
M2 and M4 receptors primarily couple to Gi/o proteins.
By antagonizing these receptors, hyoscyamine disrupts the normal signaling cascades initiated by acetylcholine, leading to a range of physiological effects.
Muscarinic Receptor Signaling Pathways
The non-selective antagonism of muscarinic receptors by hyoscyamine results in the inhibition of two major signaling pathways: the Gq/11 pathway and the Gi/o pathway.
Inhibition of the Gq/11 Signaling Pathway (M1, M3, M5)
Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] Hyoscyamine blocks these downstream effects by preventing the initial receptor activation.
Inhibition of the Gi/o Signaling Pathway (M2, M4)
The activation of M2 and M4 receptors by acetylcholine activates the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking these receptors, hyoscyamine prevents the decrease in cAMP, thereby interfering with cellular processes regulated by this pathway, such as the slowing of the heart rate.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Articles [globalrx.com]
- 5. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Unraveling the Anticholinergic Core of Hyoscyamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research elucidating the anticholinergic effects of hyoscyamine (B1674123). By providing a comprehensive overview of its mechanism of action, quantitative receptor binding data, and detailed experimental protocols, this document serves as a critical resource for professionals in the fields of pharmacology and drug development.
Executive Summary
Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, exerts its therapeutic effects primarily through its action as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3] This antagonism at parasympathetic neuroeffector junctions leads to a reduction in smooth muscle contractions, decreased glandular secretions, and various effects on the central nervous system.[4][5] This guide will systematically explore the core principles of hyoscyamine's anticholinergic activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
Hyoscyamine's primary mechanism of action is the competitive blockade of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[2][6] By binding to these receptors without activating them, hyoscyamine prevents the endogenous neurotransmitter acetylcholine from eliciting its normal physiological responses. This leads to a functional inhibition of the parasympathetic nervous system.
The five muscarinic receptor subtypes are coupled to different intracellular signaling pathways:
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[7][8] Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[7][8] Agonist binding to these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Hyoscyamine, by blocking these receptors, prevents the initiation of these downstream signaling cascades.
Quantitative Data: Receptor Binding Affinities
The affinity of hyoscyamine for muscarinic receptors is a critical determinant of its potency. The following tables summarize the binding affinities of the active S-(-)-hyoscyamine and its less active R-(+)-enantiomer for human muscarinic receptor subtypes. The data is presented as pKi and pA2 values, where a higher value indicates a higher binding affinity.
Table 1: pKi Values of Hyoscyamine Enantiomers at Human Muscarinic Receptor Subtypes [1]
| Receptor Subtype | S-(-)-Hyoscyamine (pKi ± SEM) | R-(+)-Hyoscyamine (pKi ± SEM) |
| m1 | 9.48 ± 0.18 | 8.21 ± 0.07 |
| m2 | 9.45 ± 0.31 | 7.89 ± 0.06 |
| m3 | 9.30 ± 0.19 | 8.06 ± 0.18 |
| m4 | 9.55 ± 0.13 | 8.35 ± 0.11 |
| m5 | 9.24 ± 0.30 | 8.17 ± 0.08 |
Table 2: pA2 Values of Hyoscyamine Enantiomers at Various Muscarinic Receptor Subtypes [1]
| Receptor Subtype (Tissue) | S-(-)-Hyoscyamine (pA2 ± SEM) | R-(+)-Hyoscyamine (pA2 ± SEM) |
| M1 (Rabbit Vas Deferens) | 9.33 ± 0.03 | 7.05 ± 0.05 |
| M2 (Rat Atrium) | 8.95 ± 0.01 | 7.25 ± 0.04 |
| M3 (Rat Ileum) | 9.04 ± 0.03 | 6.88 ± 0.05 |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a method to determine the binding affinity of hyoscyamine for muscarinic receptors expressed in a cell line or tissue preparation.[9][10][11]
Objective: To determine the inhibition constant (Ki) of hyoscyamine at a specific muscarinic receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Unlabeled hyoscyamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of membrane preparation.
-
Increasing concentrations of unlabeled hyoscyamine.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
For total binding, add assay buffer instead of unlabeled hyoscyamine.
-
For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) instead of hyoscyamine.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.
-
Determine the IC50 value (the concentration of hyoscyamine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inhibition of Smooth Muscle Contraction (Isolated Organ Bath)
This protocol describes a method to quantify the antagonistic effect of hyoscyamine on agonist-induced smooth muscle contraction in an isolated tissue preparation.
Objective: To determine the pA2 value of hyoscyamine, a measure of its antagonist potency.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder).
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Hyoscyamine.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular changes of the bath solution.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the EC50 value.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of hyoscyamine for a predetermined period (e.g., 30-60 minutes).
-
Agonist Response in the Presence of Antagonist: In the continued presence of hyoscyamine, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of hyoscyamine.
-
Data Analysis (Schild Analysis):
-
Calculate the dose ratio (DR) for each concentration of hyoscyamine: DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of hyoscyamine on the x-axis.
-
The x-intercept of the Schild regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[12]
-
Inhibition of Salivation in an Animal Model
This protocol outlines an in vivo method to assess the antisialagogue effect of hyoscyamine.[13]
Objective: To quantify the reduction in pilocarpine-induced salivation by hyoscyamine.
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Hyoscyamine.
-
Pilocarpine (B147212) (a muscarinic agonist).
-
Saline solution (vehicle control).
-
Pre-weighed cotton balls.
-
Analytical balance.
Procedure:
-
Animal Dosing: Administer hyoscyamine (or vehicle) to the animals via a suitable route (e.g., intraperitoneal, subcutaneous).
-
Induction of Salivation: After a predetermined time to allow for drug absorption, administer pilocarpine to induce salivation.
-
Saliva Collection: Immediately after pilocarpine administration, place pre-weighed cotton balls in the animals' mouths for a specific duration (e.g., 15 minutes).
-
Measurement: Remove the cotton balls and immediately weigh them to determine the amount of saliva secreted.
-
Data Analysis: Compare the amount of saliva produced in the hyoscyamine-treated group to the control group. Calculate the percentage inhibition of salivation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Muscarinic receptor signaling pathways and the inhibitory action of hyoscyamine.
Caption: Workflow for a radioligand binding assay to determine hyoscyamine's affinity.
Caption: Experimental workflow for assessing hyoscyamine's effect on smooth muscle.
Conclusion
This technical guide provides a foundational understanding of the anticholinergic effects of hyoscyamine, underpinned by quantitative data and detailed experimental methodologies. As a non-selective muscarinic antagonist, hyoscyamine's therapeutic utility is directly attributable to its ability to competitively inhibit acetylcholine at all five receptor subtypes. The presented data and protocols offer a robust framework for further research and development in the field of anticholinergic pharmacology. The visual representations of the signaling pathways and experimental workflows serve to further clarify the complex mechanisms and procedures involved in the study of this important compound.
References
- 1. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 6. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 13. The effect of pirenzepine and L-hyoscyamine on gastric emptying and salivary secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Studies of Hyoscyamine in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123), a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a potent anticholinergic agent.[1][2] As the levorotatory isomer of atropine (B194438), it functions as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] Its ability to block the action of acetylcholine at these receptors gives it a wide range of effects on the peripheral and central nervous systems.[1][4][5][6] This guide provides a comprehensive overview of the exploratory studies of hyoscyamine in neuroscience, focusing on its mechanism of action, pharmacodynamics, and the experimental protocols used to elucidate its effects.
Mechanism of Action
Hyoscyamine's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors.[2][7] By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic activity.[3][6] This blockade affects smooth muscle, cardiac muscle, exocrine glands, and the central nervous system.[3][5]
There is some discussion in the literature regarding its selectivity for mAChR subtypes. While some sources describe hyoscyamine as a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5), others have suggested it may act as a selective antagonist for the M2 receptor.[1] In contrast, related compounds like atropine and scopolamine (B1681570) are generally considered non-selective.[1] The antagonism of M1 and M2 receptors, in particular, has been linked to negative effects on memory and cognition.[1]
Signaling Pathway of Muscarinic Acetylcholine Receptors
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. Hyoscyamine, by blocking this initial step, inhibits these downstream signaling pathways. The diagram below illustrates the general signaling pathway for G-protein coupled muscarinic receptors.
Pharmacodynamics and Central Nervous System Effects
Hyoscyamine readily crosses the blood-brain barrier, leading to a range of central nervous system (CNS) effects.[4] These can include drowsiness, dizziness, confusion, disorientation, short-term memory loss, and in some cases, hallucinations.[8][9] The CNS effects are a direct result of its anticholinergic activity in the brain.
Quantitative Data from Preclinical Studies
Quantitative data on the binding affinities and potency of hyoscyamine are crucial for understanding its pharmacological profile. The following table summarizes key data from various studies.
| Parameter | Receptor/Tissue | Value | Species | Reference |
| Affinity (pA2) | Muscarinic Receptors (Ileum) | ~8.9 | Guinea Pig | [10] |
| Affinity (pA2) | Muscarinic Receptors (Atria) | ~8.8 | Guinea Pig | [10] |
| Anticholinergic Potency | (Relative to Atropine) | 98% | N/A | [1] |
Experimental Protocols
The following sections detail common experimental protocols used to investigate the neuroscience-related effects of hyoscyamine.
Radioligand Binding Assays
These assays are used to determine the binding affinity of hyoscyamine for different muscarinic receptor subtypes.
-
Objective: To quantify the affinity (Ki) of hyoscyamine for muscarinic receptors.
-
Materials:
-
Cell membranes expressing specific muscarinic receptor subtypes (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]N-methylscopolamine).
-
Unlabeled hyoscyamine at various concentrations.
-
Assay buffer (e.g., PBS).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of hyoscyamine.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of hyoscyamine that inhibits 50% of specific binding), which is then used to calculate the Ki value.
-
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of freely moving animals, allowing for the assessment of hyoscyamine's effects on neurotransmitter release.[11]
-
Objective: To determine the effect of hyoscyamine administration on extracellular levels of acetylcholine in specific brain regions (e.g., hippocampus, prefrontal cortex).
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Hyoscyamine solution for administration (e.g., intraperitoneal injection).
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer hyoscyamine to the animal.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC.
-
Compare post-administration neurotransmitter levels to baseline.
-
Behavioral Assays
Various behavioral assays in animal models can be used to investigate the CNS effects of hyoscyamine, such as its impact on learning, memory, and motor coordination.
-
Objective: To assess the effects of hyoscyamine on cognitive function and motor activity.
-
Examples of Assays:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Rotarod Test: To measure motor coordination and balance.
-
-
General Procedure:
-
Acclimate animals to the testing environment.
-
Administer hyoscyamine or a vehicle control.
-
After a specific pre-treatment time, conduct the behavioral test.
-
Record and analyze relevant behavioral parameters (e.g., latency to find a platform, time spent in open arms, latency to fall from the rotarod).
-
Clinical Studies and Therapeutic Applications
While this guide focuses on exploratory neuroscience, it's important to note that hyoscyamine is used clinically to treat a variety of conditions, including irritable bowel syndrome, peptic ulcers, and to control respiratory secretions.[5][6] Clinical trials have explored its use as an adjunct in procedures like colonoscopy, with some studies showing a reduction in procedural difficulty and colonic motility.[12] However, other studies have not demonstrated a significant benefit.[13]
Conclusion
Hyoscyamine is a powerful anticholinergic agent with significant effects on the central nervous system. Its primary mechanism of action, the antagonism of muscarinic acetylcholine receptors, is well-established. Exploratory studies utilizing techniques such as radioligand binding assays, in vivo microdialysis, and behavioral paradigms in animal models have been instrumental in characterizing its neuropharmacological profile. Future research may further elucidate the subtype selectivity of hyoscyamine and its potential as a pharmacological tool to probe the roles of the cholinergic system in various neurological processes and as a therapeutic agent in a broader range of neurological and psychiatric disorders. The potential for CNS side effects, including cognitive impairment, remains a critical consideration in its clinical application.[8][9]
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Uncovering the Science: How Hyoscyamine Works for Optimal Relief - Los Angeles Hub [wdch10.laphil.com]
- 8. Levsin (Hyoscyamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. goodrx.com [goodrx.com]
- 10. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sublingual hyoscyamine spray as premedication for colonoscopy: a randomized double-blinded placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyoscyamine as a pharmacological adjunct in colonoscopy: a randomized, double blinded, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Hyoscyamine's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide to Affected Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its anticholinergic properties form the basis of its therapeutic applications, which include the treatment of various gastrointestinal and bladder disorders.[2][3] This technical guide provides an in-depth analysis of the biochemical pathways affected by hyoscyamine, focusing on its interaction with the five muscarinic receptor subtypes (M1-M5). This document details the downstream signaling cascades, presents quantitative binding affinity data, outlines key experimental protocols for studying these interactions, and provides visual representations of the involved pathways.
Introduction to Hyoscyamine and Muscarinic Receptors
Hyoscyamine exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system, regulating a wide array of physiological functions.[4] There are five distinct subtypes of muscarinic receptors, each with a unique tissue distribution and coupled to different intracellular signaling pathways.[4]
-
M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[4][5]
Hyoscyamine, by acting as an antagonist at these receptors, prevents the initiation of these signaling cascades, thereby attenuating or blocking the physiological responses mediated by acetylcholine.
Quantitative Data: Hyoscyamine Binding Affinities
The affinity of hyoscyamine for each muscarinic receptor subtype is a critical determinant of its pharmacological profile. The following tables summarize the binding affinities (pKi and Ki values) of the enantiomers of hyoscyamine (S-(-)-hyoscyamine and R-(+)-hyoscyamine) and its racemic form, atropine, for the five human muscarinic receptor subtypes.
| Receptor Subtype | S-(-)-Hyoscyamine pKi | R-(+)-Hyoscyamine pKi |
| M1 | 9.48 ± 0.18 | 8.21 ± 0.07 |
| M2 | 9.45 ± 0.31 | 7.89 ± 0.06 |
| M3 | 9.30 ± 0.19 | 8.06 ± 0.18 |
| M4 | 9.55 ± 0.13 | 8.35 ± 0.11 |
| M5 | 9.24 ± 0.30 | 8.17 ± 0.08 |
| Data from Ghelardini et al. (1997) obtained from studies on human muscarinic receptors expressed in Chinese hamster ovary cells (CHO-K1).[6] |
| Receptor Subtype | Atropine Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| Data from a study on the competition of atropine with [3H]-NMS for all muscarinic subtypes.[7] |
Signaling Pathways Affected by Hyoscyamine
Hyoscyamine's antagonism of muscarinic receptors disrupts two primary signaling pathways: the Gq/11 pathway and the Gi/o pathway.
Blockade of the Gq/11-Mediated Phosphoinositide Pathway
By binding to M1, M3, and M5 receptors, hyoscyamine prevents acetylcholine from initiating the Gq/11 signaling cascade. This blockade inhibits the production of the second messengers IP3 and DAG, thereby preventing the subsequent increase in intracellular calcium and activation of PKC. The physiological consequences of this blockade include reduced smooth muscle contraction, decreased glandular secretions, and modulation of neuronal excitability.[1]
Disinhibition of the Gi/o-Mediated cAMP Pathway
Hyoscyamine's antagonism of M2 and M4 receptors prevents the acetylcholine-induced inhibition of adenylyl cyclase. Consequently, the intracellular levels of cAMP are not suppressed, leading to a state of disinhibition. This can result in increased heart rate (due to blockade of M2 receptors in the sinoatrial node) and modulation of neurotransmitter release in the central nervous system.[1][5]
Experimental Protocols
Radioligand Competitive Binding Assay for Muscarinic Receptors
This protocol details a method to determine the binding affinity (Ki) of hyoscyamine for muscarinic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Unlabeled hyoscyamine
-
Atropine (for determination of non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Binding buffer.
-
Non-specific Binding: A high concentration of atropine (e.g., 1 µM).
-
Competition: Serial dilutions of hyoscyamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add the radiolabeled antagonist to all wells at a final concentration close to its Kd.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding (cpm) - Non-specific binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Immunoassay
This protocol describes a method to quantify the effect of hyoscyamine on cAMP levels in cells expressing M2 or M4 muscarinic receptors.
Materials:
-
Cells expressing M2 or M4 muscarinic receptors
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Acetylcholine or a stable analog like carbachol
-
Hyoscyamine
-
cAMP immunoassay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, or time-resolved fluorescence)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of hyoscyamine for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Simultaneously or shortly after, add an agonist (e.g., carbachol) to stimulate the M2/M4 receptors.
-
Cell Lysis: After the stimulation period (e.g., 15-30 minutes), lyse the cells according to the immunoassay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP immunoassay according to the kit protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody, followed by a detection reagent.
-
Measurement: Read the plate using a suitable plate reader.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the hyoscyamine concentration.
-
Determine the IC50 value of hyoscyamine for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Conclusion
Hyoscyamine's therapeutic efficacy is a direct consequence of its ability to competitively antagonize muscarinic acetylcholine receptors, thereby modulating key biochemical pathways. Its non-selective nature results in a broad range of physiological effects stemming from the blockade of both Gq/11- and Gi/o-coupled signaling cascades. A thorough understanding of its binding affinities at the five muscarinic receptor subtypes and its impact on downstream second messenger systems is paramount for the rational design of more selective and effective anticholinergic drugs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the intricate mechanisms of muscarinic receptor pharmacology.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Hyoscyamine's Effects on the Parasympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a potent anticholinergic agent that exerts significant effects on the parasympathetic nervous system.[1] By acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, hyoscyamine effectively blocks the action of the primary parasympathetic neurotransmitter, acetylcholine.[1] This antagonism leads to a wide range of physiological effects, making hyoscyamine a compound of interest for various therapeutic applications and a critical tool in pharmacological research. This technical guide provides an in-depth analysis of the core effects of hyoscyamine on the parasympathetic nervous system, including its mechanism of action, receptor binding characteristics, and its impact on key physiological functions such as gastrointestinal motility and salivary secretion. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
The parasympathetic nervous system regulates a multitude of involuntary bodily functions, including digestion, salivation, and heart rate, primarily through the action of acetylcholine on muscarinic receptors. Hyoscyamine's primary mechanism of action is its ability to competitively and non-selectively antagonize these muscarinic receptors located in smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands.[1] This competitive antagonism means that hyoscyamine binds to the same site on the muscarinic receptor as acetylcholine but does not activate it, thereby preventing acetylcholine from eliciting its normal physiological response.
The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins and mediate distinct downstream signaling pathways. M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and subsequent smooth muscle contraction and glandular secretion. In contrast, M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a reduction in cellular activity, such as a decrease in heart rate. By blocking these receptors, hyoscyamine effectively inhibits the physiological responses mediated by parasympathetic nerve stimulation.
References
Preliminary Studies on Hyoscyamine for Novel Therapeutic Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a well-established antimuscarinic agent.[1] Its therapeutic applications have traditionally centered on its ability to non-selectively antagonize muscarinic acetylcholine (B1216132) receptors, leading to its widespread use in treating a variety of gastrointestinal disorders.[2][3][4][5] However, emerging research into the nuances of muscarinic receptor signaling and the broader physiological effects of cholinergic modulation suggests that the therapeutic potential of hyoscyamine may extend beyond its current indications. This technical guide provides a comprehensive overview of the established pharmacology of hyoscyamine and explores preliminary findings and theoretical frameworks for its application in novel therapeutic areas, including inflammatory conditions, cancer, and neurodegenerative diseases. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development in this promising field.
Core Pharmacology of Hyoscyamine
Hyoscyamine's primary mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] By blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, hyoscyamine elicits a range of physiological effects.[2][6]
Established Therapeutic Applications
Hyoscyamine is clinically used for a variety of conditions, primarily related to smooth muscle spasm and hypersecretory states in the gastrointestinal tract. These include:
It is also used as a premedication to reduce secretions before anesthesia and to control symptoms of Parkinson's disease.[2][3]
Pharmacokinetic Profile
The following table summarizes the key pharmacokinetic parameters of hyoscyamine.
| Parameter | Value | Reference |
| Bioavailability | ~50% (oral) | [6] |
| Protein Binding | Data not readily available | |
| Metabolism | Hepatic | [6] |
| Elimination Half-life | 3-5 hours | [6] |
| Excretion | Renal | [6] |
Novel Therapeutic Targets and Preliminary Findings
While direct research into novel applications of hyoscyamine is limited, its known mechanisms of action and findings from related studies suggest potential for new therapeutic avenues.
Anti-inflammatory Properties
While a study on the methanolic extract of Hyoscyamus niger seeds (a source of hyoscyamine) demonstrated significant anti-inflammatory, analgesic, and antipyretic activities, the primary compound identified as responsible for the anti-inflammatory effect was cleomiscosin A, not hyoscyamine. However, the anticholinergic action of hyoscyamine itself may contribute to anti-inflammatory effects in certain contexts by modulating cholinergic anti-inflammatory pathways. Further research is needed to delineate any direct anti-inflammatory role of hyoscyamine.
Potential in Oncology
To date, there are no published in-vitro studies specifically investigating the cytotoxic effects of hyoscyamine on cancer cell lines. However, the role of muscarinic receptors in cancer cell proliferation and migration is an active area of research. As a non-selective muscarinic antagonist, hyoscyamine could theoretically be investigated for its potential to inhibit these processes in cancers where cholinergic signaling is implicated.
Applications in Neurodegenerative Diseases
The use of hyoscyamine for controlling symptoms of Parkinson's disease is established.[2][3] Its potential in other neurodegenerative diseases, such as Alzheimer's disease, is more speculative. While anticholinergic agents are generally associated with cognitive impairment, the complex interplay of cholinergic signaling in neurodegeneration may present opportunities for targeted modulation. For instance, the stereoisomer R-(+)-hyoscyamine has been shown to increase acetylcholine release at low concentrations, a mechanism that could be explored for its potential cognitive-enhancing effects.
Signaling Pathways and Mechanisms of Action
Established Muscarinic Receptor Antagonism
Hyoscyamine's antagonism of M2 and M4 receptors leads to an increase in adenylyl cyclase activity (by inhibiting the inhibitor, Gαi/o), while its blockade of M1, M3, and M5 receptors inhibits the phospholipase C pathway.
Modulation of Constitutive Muscarinic Receptor Activity and cAMP Signaling
A study on rat cardiac membranes revealed that muscarinic receptors exhibit agonist-independent constitutive activity, leading to a mild, continuous inhibition of adenylyl cyclase.[7] S-(-)-hyoscyamine was found to act as an inverse agonist, suppressing this constitutive activity and thereby enhancing forskolin-stimulated cAMP synthesis.[7] This suggests a more nuanced role for hyoscyamine in modulating intracellular signaling than simple antagonism.
Quantitative Data
Stereospecific Effects of Hyoscyamine on cAMP Synthesis
The study on constitutive muscarinic receptor activity demonstrated the stereospecificity of hyoscyamine's effect on cAMP synthesis.
| Compound | Potency | Finding | Reference |
| S-(-)-hyoscyamine | High | Enhanced forskolin-stimulated cAMP synthesis by up to 24% | [7] |
| R-(+)-hyoscyamine | 30-fold lower than S-(-) enantiomer | Confirmed receptor-mediated action | [7] |
Effects of R-(+)-hyoscyamine on Acetylcholine Release
A study on the R-(+) enantiomer of hyoscyamine revealed its ability to increase acetylcholine release.
| Experimental Model | Dose/Concentration | Increase in ACh Release | Reference |
| Rat phrenic nerve-hemidiaphragm (in vitro) | 10⁻¹⁴ to 10⁻¹² M | 15.9 ± 2.1% | [8] |
| Cortical microdialysis in free-moving rats (in vivo) | 5 µg/kg i.p. | 63.3 ± 16.3% | [8] |
Experimental Protocols
Forskolin-Stimulated cAMP Synthesis Assay
This protocol is based on the methodology used to study the effect of hyoscyamine on constitutively active muscarinic receptors.[7]
Objective: To measure the effect of hyoscyamine on forskolin-stimulated cyclic AMP (cAMP) synthesis in a cell membrane preparation.
Materials:
-
Rat cardiac (atrial and ventricular) membranes
-
S-(-)-hyoscyamine and R-(+)-hyoscyamine
-
Forskolin
-
Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Prepare rat cardiac membranes by homogenization and centrifugation.
-
Pre-incubate the membranes with varying concentrations of S-(-)-hyoscyamine or R-(+)-hyoscyamine for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the adenylyl cyclase reaction by adding a solution containing ATP and forskolin.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by boiling or adding a stop solution.
-
Centrifuge the samples to pellet the membranes.
-
Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Calculate the percentage enhancement of forskolin-stimulated cAMP synthesis in the presence of hyoscyamine compared to forskolin alone.
In Vitro Cytotoxicity Assay (MTT Assay) - A Proposed Protocol for Hyoscyamine
This is a general protocol that can be adapted to screen hyoscyamine for potential anticancer activity.
Objective: To determine the cytotoxic effect of hyoscyamine on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Hyoscyamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of hyoscyamine and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of hyoscyamine that inhibits 50% of cell growth).
Future Directions and Conclusion
The therapeutic potential of hyoscyamine may be broader than its current clinical applications. Preliminary evidence suggests that its interaction with muscarinic receptors, particularly its ability to modulate constitutive receptor activity, could be leveraged for new therapeutic strategies. The stereospecific effects of its enantiomers also warrant further investigation.
Future research should focus on:
-
Directly investigating the anti-inflammatory effects of hyoscyamine independent of its plant source.
-
Screening hyoscyamine against a panel of cancer cell lines to identify any potential cytotoxic or anti-proliferative effects.
-
Exploring the effects of both S-(-)- and R-(+)-hyoscyamine in preclinical models of neurodegenerative diseases to assess their impact on disease progression and cognitive function.
References
- 1. In vitro cytotoxicity and neurotoxicity assessment of the alkaloidal constituents derived from Asimina triloba twigs [agris.fao.org]
- 2. Constitutive inhibitory action of muscarinic receptors on adenylyl cyclase in cardiac membranes and its stereospecific suppression by hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The constitutive activity of the human muscarinic M3 receptor unmasks differences in the pharmacology of anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activity of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijzab.com [ijzab.com]
- 7. Muscarinic receptor regulation of cardiac adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of L-Hyoscyamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
I. Introduction
L-hyoscyamine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1][2] It is the pure levorotatory isomer of atropine, and its pharmacological activity is approximately twice that of atropine, as the dextrorotatory isomer is nearly inactive.[1][3] As a potent anticholinergic agent, L-hyoscyamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This guide provides a detailed examination of the pharmacodynamics of L-hyoscyamine, including its mechanism of action, receptor binding affinities, physiological effects on various organ systems, and the experimental protocols used to characterize these properties.
II. Mechanism of Action
The primary mechanism of action for L-hyoscyamine is the competitive and non-selective antagonism of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[1][4] By binding to these receptors, L-hyoscyamine prevents acetylcholine from eliciting its characteristic parasympathetic effects. This blockade occurs at postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[5] The inhibitory effects are widespread, impacting the central nervous system (CNS) and peripheral tissues, including smooth muscle, cardiac muscle, and exocrine glands.[1][2]
Caption: L-hyoscyamine competitively antagonizes acetylcholine at postsynaptic muscarinic receptors.
III. Receptor Binding Affinity
L-hyoscyamine is characterized as a non-selective muscarinic antagonist, meaning it binds to all five receptor subtypes without strong preference.[1][4] However, binding affinity studies reveal subtle differences. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki) or its logarithmic form (pKi), with a lower Ki and higher pKi value indicating greater binding affinity.
Table 1: Muscarinic Receptor Binding Affinities of Hyoscyamine Enantiomers
| Receptor Subtype | S-(-)-Hyoscyamine (L-Hyoscyamine) pKi | R-(+)-Hyoscyamine pKi |
|---|---|---|
| Human m1 | 9.48 ± 0.18 | 8.21 ± 0.07 |
| Human m2 | 9.45 ± 0.31 | 7.89 ± 0.06 |
| Human m3 | 9.30 ± 0.19 | 8.06 ± 0.18 |
| Human m4 | 9.55 ± 0.13 | 8.17 ± 0.08 |
| Human m5 | 9.24 ± 0.30 | 8.17 ± 0.08 |
Data sourced from a study using human muscarinic receptors expressed in Chinese hamster oocytes (CHO-K1).[6]
The data clearly demonstrates that the S-(-)-enantiomer (L-hyoscyamine) has a significantly higher affinity for all muscarinic receptor subtypes compared to its R-(+)-counterpart.[6]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines the methodology used to determine the binding affinity (Ki) of a non-labeled compound like L-hyoscyamine.
-
Membrane Preparation:
-
Tissues or cells expressing the target muscarinic receptor subtypes (e.g., CHO-K1 cells transfected with human M1-M5 receptors) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[7]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[7]
-
Protein concentration is determined using a standard method like the BCA assay.[7]
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.[7]
-
Each well contains:
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methyl-scopolamine or [3H]-QNB).[8]
-
A specific amount of the prepared cell membrane protein.
-
Varying concentrations of the unlabeled competing ligand (L-hyoscyamine), typically in serial dilutions.
-
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a non-labeled antagonist (e.g., atropine).
-
-
Incubation and Filtration:
-
The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[7]
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (L-hyoscyamine). This generates a sigmoidal competition curve, from which the IC50 value (the concentration of L-hyoscyamine that displaces 50% of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Caption: Experimental workflow for a radioligand competition binding assay.
IV. Pharmacodynamic Effects on Organ Systems
The anticholinergic properties of L-hyoscyamine result in a wide range of physiological effects. The sensitivity of different organ systems to muscarinic blockade is dose-dependent. The glands (salivary, bronchial, sweat) are most sensitive, followed by the eye and heart, and then the smooth muscle of the gastrointestinal and urinary tracts.[9]
Table 2: Quantitative Effects of L-Hyoscyamine on Organ Systems
| Organ System | Effect | Dose / Condition | Quantitative Result |
|---|---|---|---|
| Gastrointestinal | Inhibition of Gastric Secretion | 0.84 mg, 3x daily (Duodenal Ulcer Patients) | Significant reduction in stimulated secretory volume.[1] |
| Gastrointestinal | Delayed Gastric Emptying | 0.6 mg, 2x daily (Healthy Volunteers) | Gastric emptying was significantly delayed.[1] |
| Gastrointestinal | Inhibition of Esophageal Peristalsis | 0.6 mg, 2x daily (Healthy Volunteers) | Swallowing-induced peristalsis was inhibited in 51% of subjects.[1] |
| Exocrine Glands | Inhibition of Salivary Secretion | 0.6 mg, 2x daily (Healthy Volunteers) | Salivary secretion was significantly affected.[1] |
| Ocular | Mydriasis & Cycloplegia | 0.6 mg, 2x daily (Healthy Volunteers) | Affected both pupil size and near-point distance.[1] |
| Central Nervous | Acetylcholine Release | 5 µg/kg i.p. (Rats, R-(+)-hyoscyamine) | Increased cortical acetylcholine release by 63.3%.[6] |
Experimental Protocol: In Vitro Organ Bath Assay
This protocol details a common method for assessing the effect of antagonists like L-hyoscyamine on smooth muscle contractility.
-
Tissue Preparation:
-
An animal (e.g., guinea pig) is euthanized according to ethical guidelines.
-
A segment of smooth muscle tissue, such as the ileum, bladder (detrusor), or trachea, is quickly dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Ringer bicarbonate solution).[10][11]
-
The tissue is cleaned of adherent connective and fatty tissues and cut into strips or rings of appropriate size.[12]
-
-
Mounting and Equilibration:
-
The tissue preparation is mounted in a temperature-controlled organ bath (typically 37°C) filled with the physiological salt solution, which is continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH and oxygenation.[10]
-
One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer, which measures changes in muscle tension.
-
The tissue is placed under a small amount of resting tension (preload) and allowed to equilibrate for a period (e.g., 60 minutes), with regular washing, until a stable baseline is achieved.[12]
-
-
Determining Agonist Response:
-
A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine). The agonist is added to the bath in increasing concentrations, and the resulting contraction is recorded until a maximal response is achieved.[13]
-
-
Antagonist Incubation and Challenge:
-
The tissue is washed thoroughly to remove the agonist and allowed to return to its baseline tension.
-
A known concentration of the antagonist (L-hyoscyamine) is added to the bath, and the tissue is incubated for a set period (e.g., 20-30 minutes) to allow for receptor binding.[10]
-
In the continued presence of L-hyoscyamine, the cumulative concentration-response curve for the agonist is repeated.
-
-
Data Analysis:
-
The antagonist will cause a rightward shift in the agonist's concentration-response curve, indicating that a higher concentration of the agonist is required to produce the same level of contraction.
-
The magnitude of this shift can be used to quantify the potency of the antagonist, often by calculating the pA2 value through a Schild plot analysis. A parallel shift with no reduction in the maximal response is indicative of competitive antagonism.
-
Caption: General workflow for an in vitro organ bath experiment to test an antagonist.
V. Dose-Response Relationships
The clinical effects of L-hyoscyamine are directly related to the administered dose. Lower doses primarily affect glandular secretions and heart rate, while higher doses are required to inhibit gastrointestinal and bladder motility.
Table 3: Typical Therapeutic Dosing and Effects
| Administration Route | Adult Dose Range | Primary Therapeutic Use |
|---|---|---|
| Oral (Immediate Release) | 0.125 - 0.25 mg every 4-8 hours | Adjunctive therapy for peptic ulcers, irritable bowel syndrome (IBS), neurogenic bladder.[14][15] |
| Oral (Extended Release) | 0.375 - 0.75 mg every 12 hours | Long-term management of IBS and other spastic conditions.[14] |
| Sublingual | 0.125 - 0.25 mg every 4 hours | Rapid relief of acute spasms.[15] |
| Parenteral (IV, IM, SubQ) | 0.25 - 0.5 mg every 4 hours | Preoperative drying agent, reversal of drug-induced bradycardia, anticholinesterase poisoning.[14][15] |
Maximum daily oral dose is typically 1.5 mg.[14][15]
Adverse effects are also dose-dependent and represent extensions of the drug's pharmacological actions. Common side effects include dry mouth, blurred vision, dizziness, constipation, and urinary hesitancy.[16][17] At higher doses or in cases of overdose, more severe CNS effects like confusion, disorientation, and hallucinations can occur.[2]
L-hyoscyamine is a potent, non-selective, competitive muscarinic antagonist. Its pharmacodynamic profile is characterized by high affinity for all five muscarinic receptor subtypes, with the S-(-)-enantiomer being the pharmacologically active form. Its clinical utility stems from its ability to inhibit parasympathetic activity across a range of organ systems, most notably reducing smooth muscle spasms and glandular secretions in the gastrointestinal tract. A thorough understanding of its receptor binding kinetics, dose-dependent physiological effects, and the experimental methodologies used for its characterization is essential for its continued application in clinical practice and for the development of novel, more selective antimuscarinic agents.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A method using L-hyoscyamine for the study of muscarinic acetylcholine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdr.net [pdr.net]
- 10. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Evaluation of Carbachol and Endothelin on Contractility of Colonic Smooth Muscle in Hirschsprung’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.aap.org [publications.aap.org]
- 15. mims.com [mims.com]
- 16. Hyoscyamine: MedlinePlus Drug Information [medlineplus.gov]
- 17. Hyoscyamine Sulfate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
An Initial Investigation into the Central Nervous System Effects of Hyoscyamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive initial investigation into the central nervous system (CNS) effects of hyoscyamine (B1674123), a tropane (B1204802) alkaloid and potent antimuscarinic agent. By competitively antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs), hyoscyamine modulates a wide array of cholinergic functions within the CNS. This document details the binding affinity of S-(-)-hyoscyamine to human muscarinic receptor subtypes, delineates the associated signaling pathways, and provides established experimental protocols for the in vitro and in vivo characterization of its CNS effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of drugs targeting the cholinergic system.
Introduction
Hyoscyamine, the levorotatory isomer of atropine (B194438), is a naturally occurring tropane alkaloid found in plants of the Solanaceae family. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. Due to its ability to cross the blood-brain barrier, hyoscyamine exerts significant effects on the central nervous system, leading to a range of physiological and psychological responses. Understanding the nuances of its interaction with CNS muscarinic receptors is pivotal for both elucidating fundamental neurobiology and for the development of novel therapeutics. This guide summarizes the current understanding of hyoscyamine's central effects, with a focus on its receptor binding profile and the downstream signaling cascades it modulates.
Quantitative Data: Muscarinic Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and potential for therapeutic efficacy and side effects. The binding affinity of S-(-)-hyoscyamine, the pharmacologically active isomer, for the five human muscarinic receptor subtypes (M1-M5) has been quantified using radioligand binding assays. The pKi value, which is the negative logarithm of the inhibition constant (Ki), is a common measure of binding affinity; a higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Mean pKi ± SEM |
| M1 | 9.48 ± 0.18 |
| M2 | 9.45 ± 0.31 |
| M3 | 9.30 ± 0.19 |
| M4 | 9.55 ± 0.13 |
| M5 | 9.24 ± 0.30 |
| Data from Ghelardini C, et al.[1] |
These data indicate that S-(-)-hyoscyamine is a high-affinity, non-selective antagonist across all five muscarinic receptor subtypes in the human brain.
Signaling Pathways
Hyoscyamine's antagonism of muscarinic receptors disrupts the downstream signaling cascades normally initiated by acetylcholine. These pathways are primarily dependent on the G-protein to which the specific muscarinic receptor subtype is coupled.
Gq-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins. Blockade of these receptors by hyoscyamine inhibits the activation of Phospholipase C (PLC), a key enzyme in this pathway. This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into its secondary messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium release from intracellular stores and DAG-induced activation of protein kinase C (PKC) are attenuated.
Gi/o-Coupled Receptors (M2, M4)
The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Hyoscyamine's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cyclic AMP (cAMP) levels. Furthermore, the blockade of M2 and M4 receptors prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in a reduction of potassium efflux and a subsequent depolarization of the neuronal membrane, leading to increased neuronal excitability.
Experimental Protocols
The following sections outline the methodologies for key experiments used to investigate the central nervous system effects of hyoscyamine.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of hyoscyamine for each of the five muscarinic receptor subtypes.
4.1.1. Materials
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
S-(-)-hyoscyamine solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
4.1.2. Procedure
-
Membrane Preparation: Homogenize CHO cells expressing the target muscarinic receptor subtype in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation to each well.
-
Competition Binding: Add a fixed concentration of the radioligand ([³H]-NMS) to all wells. Then, add varying concentrations of S-(-)-hyoscyamine to the experimental wells. For total binding, add only the radioligand. For non-specific binding, add a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filters using a filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration. Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of hyoscyamine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol is for measuring the effect of hyoscyamine on extracellular acetylcholine levels in the brain of a freely moving animal. Due to the lack of specific quantitative data for S-(-)-hyoscyamine, the expected outcome is based on studies with the non-selective muscarinic antagonist, atropine, which is the racemic mixture containing hyoscyamine. Atropine has been shown to increase extracellular acetylcholine levels by blocking presynaptic M2 autoreceptors that normally inhibit acetylcholine release.
4.2.1. Materials
-
Adult male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
S-(-)-hyoscyamine solution.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Anesthetic (e.g., isoflurane).
-
Dental cement.
4.2.2. Procedure
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 1-2 hours) using a refrigerated fraction collector.
-
Drug Administration: Administer S-(-)-hyoscyamine systemically (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline average. Compare the acetylcholine levels before and after hyoscyamine administration using appropriate statistical tests.
Patch-Clamp Electrophysiology for Neuronal Firing
This protocol is designed to assess the direct effects of hyoscyamine on the firing rate of individual neurons. As specific data for hyoscyamine is limited, the expected outcome is based on studies with atropine, which has been shown to reduce the firing rate of hippocampal interneurons.[2]
4.3.1. Materials
-
Brain slices containing the neurons of interest (e.g., hippocampus).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
S-(-)-hyoscyamine solution.
-
Microscope with differential interference contrast (DIC) optics.
4.3.2. Procedure
-
Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.
-
Cell Identification: Transfer a slice to the recording chamber on the microscope stage and identify a target neuron using DIC optics.
-
Patch-Clamp Recording: Using a micromanipulator, carefully approach the neuron with a patch pipette filled with an appropriate intracellular solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Baseline Firing: Record the baseline spontaneous firing rate of the neuron in current-clamp mode.
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of S-(-)-hyoscyamine.
-
Post-Drug Firing: Record the firing rate of the neuron during and after the application of hyoscyamine.
-
Data Analysis: Measure the change in firing frequency before, during, and after hyoscyamine application. Use appropriate statistical tests to determine the significance of any observed changes.
Conclusion
This technical guide provides a foundational overview of the central nervous system effects of hyoscyamine, focusing on its interaction with muscarinic acetylcholine receptors. The provided quantitative data on binding affinities, detailed descriptions of signaling pathways, and comprehensive experimental protocols offer a robust starting point for researchers and drug development professionals. The non-selective, high-affinity antagonism of all five muscarinic receptor subtypes by S-(-)-hyoscyamine underscores the complexity of its CNS effects. Further research utilizing the outlined methodologies will be instrumental in dissecting the specific contributions of each receptor subtype to the overall physiological and behavioral outcomes of hyoscyamine administration, and in the rational design of more selective and effective cholinergic modulators.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Hyoscyamine on Isolated Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of hyoscyamine (B1674123) on the isolated guinea pig ileum. This ex vivo model is a cornerstone in classical pharmacology for characterizing antimuscarinic agents and investigating their mechanism of action on smooth muscle contractility.
Introduction
Hyoscyamine, an alkaloid derived from plants of the Solanaceae family, is a well-established anticholinergic agent. It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] The isolated guinea pig ileum preparation is a robust and sensitive model for quantifying the pharmacological activity of antimuscarinic drugs like hyoscyamine.[2][3] This tissue is rich in muscarinic receptors, and its contraction in response to agonists such as acetylcholine (ACh) can be readily measured. By observing the inhibitory effect of hyoscyamine on ACh-induced contractions, researchers can determine key pharmacological parameters, including its potency and mechanism of antagonism.
Key Pharmacological Parameters
The interaction of hyoscyamine with muscarinic receptors in the guinea pig ileum can be quantified using several key parameters. These values are crucial for comparing the potency of different antagonists and for understanding their mechanism of action.
| Parameter | Agonist | Antagonist | Value | Tissue Preparation | Reference |
| pA2 | Acetylcholine | Hyoscine (Scopolamine) | 9.46 ± 0.05 | Isolated Guinea Pig Ileum | [4] |
| pEC50 | Acetylcholine | - | 5.97 ± 0.009 | Isolated Guinea Pig Ileum | [4] |
| EC50 | Acetylcholine | - | 1.06 µM | Isolated Guinea Pig Ileum | [4] |
Note: Hyoscine is chemically identical to scopolamine (B1681570) and is a closely related compound to hyoscyamine (which is the levo-isomer of atropine). The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting in vitro studies with hyoscyamine on isolated guinea pig ileum.
Tissue Preparation
-
Animal Sacrifice and Ileum Dissection:
-
Humanely sacrifice a guinea pig (e.g., by a blow to the head followed by exsanguination).[3]
-
Open the abdomen and locate the ileocecal junction.[3]
-
Carefully dissect a segment of the ileum, approximately 10-15 cm from the junction.[3]
-
Place the dissected ileum in a petri dish containing pre-warmed (37°C) and aerated physiological salt solution (e.g., Tyrode's or Krebs-bicarbonate solution).[2][5]
-
-
Ileum Segment Preparation:
Organ Bath Setup
-
Mounting the Tissue:
-
Suspend the ileum segment in an organ bath (typically 10-20 mL volume) containing the physiological salt solution.[2]
-
Maintain the temperature of the organ bath at 37°C.[2]
-
Continuously aerate the solution with a gas mixture of 95% O2 and 5% CO2.[5]
-
Attach the bottom thread to a stationary hook in the organ bath and the top thread to an isometric force transducer.
-
Apply an initial tension of 0.5-1.0 g to the tissue and allow it to equilibrate for 30-60 minutes.[3] During equilibration, wash the tissue with fresh physiological salt solution every 15 minutes.
-
Experimental Procedure: Determining the Antagonistic Effect of Hyoscyamine
-
Constructing an Acetylcholine Concentration-Response Curve (CRC):
-
After the equilibration period, add increasing concentrations of acetylcholine to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 1 nM) and increase the concentration by a factor of 3 or 10 until a maximal contraction is achieved.
-
Record the contractile response at each concentration.
-
After obtaining a maximal response, wash the tissue multiple times with fresh physiological salt solution to return to baseline tension.
-
-
Incubation with Hyoscyamine:
-
Introduce a known concentration of hyoscyamine into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
-
Constructing a Second Acetylcholine CRC in the Presence of Hyoscyamine:
-
While the hyoscyamine is still present, repeat the cumulative addition of acetylcholine to construct a second CRC.
-
A competitive antagonist like hyoscyamine is expected to cause a rightward shift in the acetylcholine CRC.[4]
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the acetylcholine concentration for both CRCs.
-
Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) for both curves.
-
The dose ratio can be calculated by dividing the EC50 of acetylcholine in the presence of hyoscyamine by the EC50 of acetylcholine in its absence.
-
The pA2 value can be determined using a Schild plot, which involves plotting the log (dose ratio - 1) against the log of the antagonist (hyoscyamine) concentration.
-
Visualizations
Signaling Pathway of Acetylcholine-Induced Contraction and Hyoscyamine Inhibition
Caption: Hyoscyamine competitively blocks the M3 muscarinic receptor, preventing acetylcholine binding and subsequent smooth muscle contraction.
Experimental Workflow for Hyoscyamine Antagonism Study
Caption: A typical workflow for determining the pA2 value of hyoscyamine on isolated guinea pig ileum.
References
- 1. youtube.com [youtube.com]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Hyoscyamine in Organ Bath Experiments for Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123) is a tropane (B1204802) alkaloid and a well-characterized competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its ability to inhibit the action of acetylcholine on smooth muscle makes it a valuable tool in physiological and pharmacological research, particularly in studies involving smooth muscle contraction.[1] Organ bath experiments provide a robust in vitro system to investigate the effects of compounds like hyoscyamine on isolated smooth muscle tissues, allowing for the determination of potency, efficacy, and mechanism of action. These application notes provide detailed protocols for using hyoscyamine in organ bath experiments to study its inhibitory effects on agonist-induced smooth muscle contraction.
Mechanism of Action
Hyoscyamine functions by competitively blocking muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells.[1][2] In smooth muscle, the predominant mAChR subtypes involved in contraction are the M2 and M3 receptors. Stimulation of M3 receptors by acetylcholine initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling cross-bridge cycling and subsequent muscle contraction. Hyoscyamine, by blocking these muscarinic receptors, prevents the initiation of this signaling pathway, thereby inhibiting or reversing acetylcholine-induced smooth muscle contraction.
Data Presentation
The inhibitory effect of hyoscyamine is typically quantified by determining its potency in antagonizing the contractile response to a muscarinic agonist, such as acetylcholine or carbachol. The potency can be expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
| Agonist | Antagonist | Tissue Preparation | pA2 Value (mean ± SEM) | Slope of Schild Plot | Reference |
| Acetylcholine | Hyoscine | Guinea Pig Ileum | 9.46 ± 0.05 | Not Reported | [3] |
| Acetylcholine | Atropine | Guinea Pig Ileum | 9.93 ± 0.04 | Not Reported | [3] |
| Acetylcholine | Atropine | Chicken Ileum | Not Reported | Not Reported | [4] |
Note: Hyoscine (scopolamine) is a closely related tropane alkaloid to hyoscyamine and is often used as a reference muscarinic antagonist. Atropine is a racemic mixture of d- and l-hyoscyamine (B7768854), with l-hyoscyamine being the more active isomer.
Experimental Protocols
Protocol 1: Preparation of Isolated Smooth Muscle Tissue (e.g., Guinea Pig Ileum)
Materials:
-
Guinea pig
-
Physiological Salt Solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Immediately perform a laparotomy to expose the abdominal cavity.
-
Carefully locate and isolate the ileum.
-
Excise a segment of the ileum and place it in a Petri dish containing cold, carbogen-aerated PSS.
-
Gently flush the lumen of the ileal segment with PSS to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Tie a silk or cotton thread to each end of the tissue segment.
Protocol 2: Organ Bath Setup and Tissue Mounting
Materials:
-
Organ bath system with a water jacket for temperature control (37°C)
-
Isotonic transducer
-
Data acquisition system
-
Physiological Salt Solution (PSS)
-
Carbogen gas supply
-
Prepared smooth muscle tissue segment
Procedure:
-
Fill the organ bath chambers with PSS and allow the temperature to equilibrate to 37°C.
-
Continuously bubble the PSS with carbogen gas.
-
Attach one end of the tissue segment to a fixed hook at the bottom of the organ bath chamber.
-
Connect the other end of the tissue to an isotonic force transducer.
-
Apply an initial tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for 45-60 minutes.
-
During the equilibration period, wash the tissue with fresh PSS every 15-20 minutes.
Protocol 3: Determining the Inhibitory Effect of Hyoscyamine on Acetylcholine-Induced Contraction
Materials:
-
Mounted and equilibrated smooth muscle tissue
-
Stock solutions of acetylcholine (ACh) and hyoscyamine
-
PSS
Procedure:
-
Generate a Control ACh Concentration-Response Curve:
-
Add increasing concentrations of ACh to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻³ M).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
Record the contractile response at each concentration.
-
After obtaining the maximal response, wash the tissue with fresh PSS until it returns to the baseline tension.
-
-
Incubate with Hyoscyamine:
-
Add a known concentration of hyoscyamine to the organ bath (e.g., 1 nM).
-
Allow the tissue to incubate with hyoscyamine for a predetermined period (e.g., 20-30 minutes) to ensure receptor equilibrium.
-
-
Generate an ACh Concentration-Response Curve in the Presence of Hyoscyamine:
-
While the tissue is still in the presence of hyoscyamine, repeat the cumulative addition of ACh as in step 1.
-
Record the contractile responses.
-
-
Repeat with Different Hyoscyamine Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat steps 2 and 3 with increasing concentrations of hyoscyamine (e.g., 10 nM, 100 nM).
-
-
Data Analysis:
-
Plot the concentration-response curves for ACh alone and in the presence of each concentration of hyoscyamine. The response is typically expressed as a percentage of the maximal contraction induced by ACh alone.
-
A competitive antagonist like hyoscyamine will cause a rightward parallel shift of the agonist concentration-response curve without a change in the maximal response.
-
The dose ratio can be calculated for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
A Schild plot can be constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.
-
Mandatory Visualizations
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and the inhibitory action of hyoscyamine.
Caption: Experimental workflow for assessing the inhibitory effect of hyoscyamine on smooth muscle contraction.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyoscyamine in In Vivo Animal Models of Irritable Bowel Syndrome (IBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hyoscyamine (B1674123) is an anticholinergic agent that functions as a competitive and reversible inhibitor of acetylcholine (B1216132) at muscarinic receptors in smooth muscle, secretory glands, and the central nervous system.[1][2] This action leads to a reduction in gastrointestinal motility and secretions, making it a therapeutic option for symptoms of Irritable Bowel Syndrome (IBS) such as cramping and spasms.[1][2][3][4] While clinically utilized for IBS, detailed preclinical data on the application of hyoscyamine in established in vivo animal models of IBS are not extensively documented in publicly available literature. These application notes provide a framework for researchers to investigate the effects of hyoscyamine in validated animal models of IBS by integrating known mechanisms of the drug with established experimental protocols. The following sections detail methodologies for inducing IBS-like symptoms in rodents and for assessing the potential therapeutic effects of hyoscyamine on visceral hypersensitivity and altered bowel motility.
I. Animal Models of Irritable Bowel Syndrome
Several animal models have been developed to mimic the key symptoms of IBS, primarily visceral hypersensitivity and altered gut motility.[3][5][6][7] The choice of model may depend on the specific subtype of IBS being investigated (e.g., diarrhea-predominant (IBS-D) or constipation-predominant (IBS-C)).
Stress-Induced Models of Visceral Hypersensitivity
Chronic or acute stress is a well-established factor in the exacerbation of IBS symptoms.[5][8] Stress-based animal models are therefore highly relevant for studying the pathophysiology of IBS and for screening potential therapeutics.
The WAS model is a widely used method to induce visceral hypersensitivity, a key feature of IBS.[9][10]
Protocol:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light-dark cycle and allowed ad libitum access to food and water.
-
Apparatus: A small platform (e.g., 2.5 cm in diameter for mice) is placed in the center of a container filled with warm water (approximately 22°C) to the level of the platform.
-
Procedure:
-
Animals are individually placed on the platform for a period of 1 hour.
-
This procedure can be repeated daily for a set number of days (e.g., 10 consecutive days) to induce a chronic stress state.
-
Control animals are placed on the same platform in a waterless container for the same duration.
-
-
Assessment of Visceral Hypersensitivity: Visceral sensitivity is typically assessed 24 hours after the final stress session using the colorectal distension (CRD) procedure (see Section II).
To avoid adaptation to a single stressor, a heterotypic chronic stress protocol can be employed.
Protocol:
-
Animals: Male Wistar rats are suitable for this model.
-
Procedure:
-
Rats are subjected to a series of three different stressors, randomly arranged, for nine consecutive days.[11]
-
The stressors can include:
-
60 minutes of water avoidance stress.
-
45 minutes of cold restraint stress (4°C).
-
20 minutes of forced swimming stress.
-
-
Control animals are handled in the same manner without being subjected to the stressors.
-
-
Assessment: Visceral hypersensitivity is measured using the CRD procedure following the stress protocol.
Post-Inflammatory Model of Visceral Hypersensitivity
A subset of IBS cases, known as post-infectious IBS (PI-IBS), develops following an episode of gastrointestinal inflammation. This can be modeled in animals.
Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Induction of Colitis:
-
Animals are lightly anesthetized.
-
A solution of trinitrobenzene sulfonic acid (TNBS) is instilled into the colon to induce a transient inflammation.
-
-
Post-Inflammatory Phase:
-
The acute inflammation typically resolves within a few weeks.
-
A subset of animals develops long-lasting visceral hypersensitivity, which can be assessed weeks after the initial insult.
-
-
Assessment: Visceral sensitivity is evaluated using the CRD procedure.
II. Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD)
The CRD procedure is the gold standard for assessing visceral nociception in rodents.[12][13] It involves inflating a balloon in the distal colon and measuring the animal's response.
Protocol:
-
Apparatus: A flexible catheter with a latex balloon (e.g., 5-6 cm in length) attached to its end is required. The other end of the catheter is connected to a pressure barometer and a syringe for balloon inflation.
-
Procedure:
-
Animals are lightly anesthetized, and the balloon catheter is inserted into the distal colon. The catheter is secured to the tail.
-
Animals are allowed to recover from anesthesia before testing.
-
The balloon is rapidly inflated to various constant pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds), followed by a rest period (e.g., 2 minutes).
-
-
Measurement of Visceromotor Response (VMR):
-
The VMR, a contraction of the abdominal and hindlimb muscles, is a quantifiable measure of visceral pain.
-
This can be assessed visually by assigning an Abdominal Withdrawal Reflex (AWR) score or more quantitatively by measuring the electromyographic (EMG) activity of the external oblique muscles.
-
AWR Scoring:
-
0: No behavioral response to CRD.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen.
-
4: Body arching and lifting of pelvic structures.
-
-
III. Application of Hyoscyamine
Administration
-
Route of Administration: Hyoscyamine can be administered via intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) routes. The choice of route will depend on the desired pharmacokinetic profile.
-
Vehicle: The vehicle for dissolving hyoscyamine should be sterile saline or another appropriate, non-toxic solvent.
-
Timing: Hyoscyamine should be administered at a set time before the assessment of visceral sensitivity or motility to ensure it is active during the testing period. A typical pre-treatment time is 30-60 minutes before the experiment.
Rationale for Use in IBS Models
Hyoscyamine's mechanism of action, inhibiting acetylcholine at muscarinic receptors, is expected to reduce smooth muscle contractions in the gut.[1][2][4] In animal models of IBS, this should translate to a reduction in the visceromotor response to colorectal distension and a decrease in intestinal motility.
IV. Experimental Protocols
Protocol for Assessing the Effect of Hyoscyamine on Visceral Hypersensitivity in the WAS Model
-
Induce IBS-like symptoms: Use the Water Avoidance Stress protocol as described in Section 1.1.a.
-
Animal Groups:
-
Group 1: Control (no stress) + Vehicle
-
Group 2: Control (no stress) + Hyoscyamine
-
Group 3: WAS + Vehicle
-
Group 4: WAS + Hyoscyamine (various doses can be tested)
-
-
Drug Administration: Administer the appropriate dose of hyoscyamine or vehicle 30-60 minutes before the CRD procedure.
-
Assessment: Perform the Colorectal Distension procedure as described in Section II and record the AWR scores or EMG responses.
-
Data Analysis: Compare the AWR scores or EMG responses between the different groups. A significant reduction in the response in the "WAS + Hyoscyamine" group compared to the "WAS + Vehicle" group would indicate a therapeutic effect.
V. Quantitative Data
As previously stated, specific quantitative data for hyoscyamine in validated IBS animal models is limited in the literature. However, data from a study using atropine (B194438), a closely related anticholinergic agent, in a model of visceral pain provides a relevant proxy.
Table 1: Effect of Atropine on Cardiovascular Response to Colorectal Distension in Rats
| Treatment Group | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| Control (pre-distension) | 100 ± 5 | 350 ± 20 |
| Colorectal Distension | 130 ± 7 | 420 ± 25 |
| Atropine + Colorectal Distension | 110 ± 6 | 370 ± 22 |
Data is illustrative and based on findings that atropine attenuates the pressor and tachycardic response to colorectal distension.[12]
VI. Signaling Pathways and Visualizations
Hyoscyamine Signaling Pathway
Hyoscyamine exerts its effects by blocking the action of acetylcholine on muscarinic receptors. This interrupts the signaling cascade that leads to smooth muscle contraction and glandular secretion.
Caption: Hyoscyamine blocks acetylcholine binding to muscarinic receptors.
Experimental Workflow for Hyoscyamine in a WAS Model
The following diagram illustrates the experimental workflow for testing the efficacy of hyoscyamine in a Water Avoidance Stress model of IBS.
Caption: Workflow for testing hyoscyamine in a stress-induced IBS model.
While direct preclinical evidence is sparse, the well-established mechanism of action of hyoscyamine provides a strong rationale for its investigation in animal models of IBS. The protocols outlined above offer a starting point for researchers to systematically evaluate the effects of hyoscyamine on visceral hypersensitivity and other IBS-related endpoints. Such studies are crucial for a better understanding of the preclinical efficacy of hyoscyamine and for the development of novel therapeutics for IBS.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. Articles [globalrx.com]
- 3. Pathogenesis, Experimental Models and Contemporary Pharmacotherapy of Irritable Bowel Syndrome: Story About the Brain-Gut Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water avoidance stress induces visceral hyposensitivity through peripheral corticotropin releasing factor receptor type 2 and central dopamine D2 receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with Hyoscyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a well-characterized antimuscarinic agent.[1][2] It acts as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the actions of acetylcholine.[1][3][4] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions, making them important targets in drug discovery. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like hyoscyamine with these receptors.
This document provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity of hyoscyamine for muscarinic receptors.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: Competition Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of hyoscyamine for muscarinic receptors using a competition binding assay with the non-selective muscarinic antagonist, [3H]N-methylscopolamine ([3H]NMS), as the radioligand.
Materials
-
Biological Material: Cell membranes prepared from cells or tissues expressing muscarinic receptors (e.g., CHO-K1 cells stably expressing a specific muscarinic receptor subtype, or rat brain tissue).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
Unlabeled Competitor: Hyoscyamine.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials.
-
Scintillation fluid (e.g., MicroScint-20).
-
Liquid scintillation counter.
-
Homogenizer.
-
Centrifuge.
-
Methods
1. Membrane Preparation [5][6][7]
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
Prepare serial dilutions of hyoscyamine in the binding buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [3H]NMS + binding buffer.
-
Non-specific Binding: Membrane preparation + [3H]NMS + a high concentration of an unlabeled antagonist like atropine (e.g., 1 µM).
-
Competitor Binding: Membrane preparation + [3H]NMS + each concentration of hyoscyamine.
-
-
The final concentration of [3H]NMS should be close to its Kd value (typically in the low nM range). The amount of membrane protein per well should be optimized to ensure a good signal-to-noise ratio (e.g., 10-50 µg).
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
4. Filtration and Washing [6]
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
5. Scintillation Counting [7]
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of hyoscyamine that inhibits 50% of the specific binding of [3H]NMS.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) for hyoscyamine using the Cheng-Prusoff equation:[9]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the concentration of hyoscyamine that displaces 50% of the radioligand.
-
[L] is the concentration of the radioligand ([3H]NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Experimental Workflow
Data Presentation
The quantitative data from the competition binding assay should be summarized in a table for clear comparison.
| Compound | Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |
| Hyoscyamine | e.g., M2 | [3H]NMS | Value | Value |
| Hyoscyamine | e.g., M3 | [3H]NMS | Value | Value |
| ... | ... | ... | ... | ... |
Note: The Ki values for hyoscyamine are expected to be in the low nanomolar range, reflecting its high affinity for muscarinic receptors. As a non-selective antagonist, the Ki values are expected to be of a similar order of magnitude across the different muscarinic receptor subtypes.
Conclusion
This application note provides a comprehensive protocol for conducting a radioligand binding assay to characterize the interaction of hyoscyamine with muscarinic receptors. The detailed methodology and data analysis steps outlined here will enable researchers to accurately determine the binding affinity of hyoscyamine and other related compounds, which is a critical step in the drug discovery and development process.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.usm.my [eprints.usm.my]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hyoscyamine in the Study of Salivary Gland Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), serves as a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] This characteristic makes it an invaluable tool in physiological and pharmacological research, particularly in the study of processes regulated by the parasympathetic nervous system, such as salivary gland secretion. Saliva production is primarily driven by acetylcholine released from parasympathetic nerves, which binds to muscarinic receptors (predominantly M1 and M3 subtypes) on salivary acinar cells, initiating a signaling cascade that leads to fluid and protein secretion.[3][4] By blocking these receptors, hyoscyamine effectively inhibits salivation, allowing researchers to investigate the mechanisms of salivary secretion and to screen for potential new drugs that may modulate this process.
These application notes provide a comprehensive overview of the use of hyoscyamine in salivary gland research, including its mechanism of action, detailed experimental protocols for in vivo and in vitro studies, and quantitative data on its effects.
Mechanism of Action
Hyoscyamine exerts its inhibitory effect on salivary secretion by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors on the basolateral membrane of salivary acinar cells. This antagonism prevents the activation of the downstream signaling pathways that are essential for saliva production.
The primary signaling pathway initiated by ACh binding to M3 muscarinic receptors involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is a critical event that leads to the opening of ion channels, water movement, and ultimately, the secretion of saliva. Hyoscyamine's blockade of muscarinic receptors prevents these downstream events from occurring.
Signaling Pathway of Muscarinic Antagonism by Hyoscyamine in Salivary Acinar Cells
Data Presentation
The following tables summarize the quantitative effects of muscarinic antagonists, including atropine (the racemic mixture containing l-hyoscyamine), on salivary gland function.
Table 1: In Vivo Inhibition of Pilocarpine-Induced Salivation in Rats by Atropine Methyl Bromide
| Treatment Group | Saliva Secretion (mg/7 min) | Percentage Inhibition |
| Saline (Control) | 463 ± 26 | 0% |
| Atropine-mb (8 nmol, i.c.v.) + Pilocarpine (B147212) (4 µmol/kg, i.p.) | 133 ± 42 | 71.3% |
| Atropine-mb (16 nmol, i.c.v.) + Pilocarpine (4 µmol/kg, i.p.) | 108 ± 22 | 76.7% |
| Data extracted from a study on the central muscarinic receptor signaling in pilocarpine-induced salivation.[5] Atropine methyl bromide (Atropine-mb) was administered intracerebroventricularly (i.c.v.) followed by intraperitoneal (i.p.) injection of pilocarpine. |
Table 2: In Vitro Muscarinic Receptor Binding Affinity of Atropine
| Muscarinic Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
| Data represents the half maximal inhibitory concentration (IC50) of atropine for the five human muscarinic acetylcholine receptor subtypes.[6] This demonstrates the non-selective nature of atropine's binding. |
Experimental Protocols
In Vivo Measurement of Salivary Flow Rate Inhibition
This protocol describes an in vivo method to quantify the inhibitory effect of hyoscyamine on pilocarpine-induced salivation in a rat model.
Materials:
-
Male Wistar rats (250-300 g)
-
Hyoscyamine sulfate (B86663) solution (in sterile saline)
-
Pilocarpine hydrochloride solution (in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pre-weighed cotton balls
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Drug Administration: Administer hyoscyamine (or vehicle control) via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection) at various doses. Allow for a pre-treatment period for the drug to take effect (typically 15-30 minutes).
-
Stimulation of Salivation: Induce salivation by administering a standardized dose of pilocarpine (e.g., 4 µmol/kg, i.p.).
-
Saliva Collection: Immediately after pilocarpine injection, carefully place a pre-weighed cotton ball in the rat's oral cavity.
-
Measurement: After a set collection period (e.g., 7 minutes), remove the cotton ball and immediately weigh it. The change in weight corresponds to the volume of saliva secreted (assuming a density of 1 g/mL).
-
Data Analysis: Calculate the salivary flow rate (mg/min or µL/min). Compare the flow rates between control and hyoscyamine-treated groups to determine the percentage inhibition for each dose.
In Vivo Experimental Workflow
In Vitro Amylase Release Assay from Isolated Salivary Acinar Cells
This protocol details an in vitro method to assess the inhibitory effect of hyoscyamine on secretagogue-induced amylase release from isolated salivary acinar cells.
Materials:
-
Salivary glands (e.g., parotid or submandibular) from rats or mice
-
Digestion buffer (e.g., Hanks' Balanced Salt Solution with collagenase and hyaluronidase)
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin)
-
Hyoscyamine sulfate solutions (various concentrations)
-
Muscarinic agonist (e.g., carbachol)
-
Amylase activity assay kit
-
Spectrophotometer
Procedure:
-
Acinar Cell Isolation: Isolate salivary glands and mince the tissue. Digest the tissue in digestion buffer with gentle agitation to obtain a suspension of acinar cells or small acini.
-
Cell Preparation: Wash the isolated cells with incubation buffer and resuspend to a known cell density.
-
Pre-incubation: Aliquot the cell suspension into microcentrifuge tubes. Pre-incubate the cells with various concentrations of hyoscyamine (or vehicle control) for a set period (e.g., 15 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of carbachol (B1668302) to stimulate amylase release and incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
Sample Collection: Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Amylase Assay: Collect the supernatant and measure the amylase activity using a commercially available kit and a spectrophotometer.
-
Data Analysis: Express amylase release as a percentage of the total cellular amylase content. Determine the concentration-dependent inhibition of carbachol-stimulated amylase release by hyoscyamine and, if possible, calculate the IC50 value.
In Vitro Experimental Workflow
Conclusion
Hyoscyamine is a fundamental pharmacological tool for the investigation of salivary gland physiology and pathophysiology. Its specific, potent, and reversible antagonism of muscarinic receptors allows for the elucidation of cholinergic signaling pathways and the assessment of new therapeutic agents aimed at modulating salivary function. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize hyoscyamine in their studies of salivary gland secretion.
References
- 1. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the effects of oral and i.m. atropine and hyoscine in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for Hyoscyamine Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of hyoscyamine (B1674123) in rodent models for research purposes. The following sections detail the mechanism of action, pharmacokinetic properties, and established protocols for its use in behavioral and physiological studies.
Introduction to Hyoscyamine
Hyoscyamine is a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), found in plants of the Solanaceae family. It acts as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors, thereby blocking the action of acetylcholine in the central and peripheral nervous systems. This antagonism leads to a range of physiological effects, including reduced secretions, decreased gastrointestinal motility, and changes in heart rate. In research, hyoscyamine is a valuable tool for investigating the role of the cholinergic system in various physiological and behavioral processes.
Mechanism of Action
Hyoscyamine exerts its effects by competitively blocking muscarinic acetylcholine receptors (M1-M5) in a non-selective manner.[1] By binding to these receptors, it prevents acetylcholine from eliciting its typical downstream effects. This blockade of the parasympathetic nervous system leads to a variety of physiological responses.
Caption: Hyoscyamine's mechanism of action as a muscarinic antagonist.
Pharmacokinetics and Toxicology in Rodents
| Parameter | Species | Value | Reference |
| LD50 | Rat | 375 mg/kg | [2] |
| Half-life | Not Specified | 2 to 3.5 hours | [3] |
Experimental Protocols
Preparation of Hyoscyamine Solution
For parenteral administration, hyoscyamine sulfate (B86663) is typically dissolved in a sterile, isotonic vehicle.
-
Vehicle: Sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for dissolving hyoscyamine sulfate for injection in rodent studies.
-
Preparation:
-
Weigh the required amount of hyoscyamine sulfate powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the desired final concentration.
-
Ensure the solution is clear and free of particulate matter. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
-
Store the solution appropriately, protected from light, and use within the recommended timeframe based on stability data, if available.
-
Administration Routes and Dosages
The choice of administration route and dosage depends on the specific research question and experimental design.
Table of Administration Parameters:
| Route | Species | Needle Gauge | Max Injection Volume | Recommended Site |
| Intraperitoneal (IP) | Mouse | 25-27 G | 10 mL/kg | Lower right abdominal quadrant |
| Intraperitoneal (IP) | Rat | 23-25 G | 10 mL/kg | Lower right abdominal quadrant |
| Subcutaneous (SC) | Mouse | 25-27 G | 10 mL/kg | Scruff of the neck |
| Subcutaneous (SC) | Rat | 23-25 G | 5 mL/kg | Scruff of the neck |
Dosage Considerations:
-
A study by Ghelardini et al. (1997) successfully used a dose of 5 µg/kg of R-(+)-hyoscyamine administered intraperitoneally (i.p.) in both mice and rats to elicit antinociceptive effects and prevent amnesia.[4]
-
For dose-response studies, a logarithmic or semi-logarithmic dose range should be selected based on pilot experiments or data from related compounds like atropine, keeping in mind that hyoscyamine is more potent.
Caption: A general experimental workflow for rodent behavioral studies.
Cited Experimental Methodologies
The following are detailed methodologies for key experiments cited in the literature.
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at 55 ± 0.5 °C.
-
Procedure:
-
Administer hyoscyamine (e.g., 5 µg/kg, i.p.) or vehicle to the mice.
-
At a predetermined time after injection (e.g., 30-60 minutes), place each mouse on the hot plate.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking its hind paws or jumping.
-
A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: Compare the latency times between the hyoscyamine-treated and vehicle-treated groups.
-
Procedure:
-
Administer hyoscyamine (e.g., 5 µg/kg, i.p.) or vehicle to the mice.
-
After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a defined period (e.g., 10-20 minutes).
-
-
Data Analysis: Compare the number of writhes between the treated and control groups.
-
Apparatus: A Randall-Selitto or similar paw pressure analgesiometer.
-
Procedure:
-
Administer hyoscyamine (e.g., 5 µg/kg, i.p.) or vehicle to the rats.
-
At a predetermined time post-injection, apply increasing pressure to the dorsal surface of the rat's hind paw.
-
Record the pressure (in grams) at which the rat withdraws its paw.
-
-
Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups.
-
Apparatus: A two-compartment (light and dark) passive avoidance chamber with a grid floor in the dark compartment for delivering a mild foot shock.
-
Training Phase:
-
Place the mouse in the light compartment.
-
When the mouse enters the dark compartment, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Testing Phase (e.g., 24 hours later):
-
Administer hyoscyamine (e.g., 5 µg/kg, i.p.) or vehicle.
-
Place the mouse in the light compartment and record the latency to enter the dark compartment.
-
A longer latency to enter the dark compartment is indicative of memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the hyoscyamine and control groups.
Conclusion
Hyoscyamine is a potent pharmacological tool for investigating the cholinergic system in rodent models. The protocols and data presented here provide a foundation for designing and conducting studies involving hyoscyamine administration. Researchers should carefully consider the specific aims of their study to select the appropriate dosage, administration route, and experimental endpoints. Due to the limited availability of detailed pharmacokinetic and dose-response data for hyoscyamine in rodents, pilot studies are highly recommended to determine the optimal parameters for a given experimental paradigm.
References
- 1. Dose-dependent effects of atropine sulfate on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of atropine on behavioral arousal in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hyoscyamine Potency in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its potency is approximately twice that of atropine. Understanding the potency of hyoscyamine in a cellular context is critical for drug development, allowing for the determination of its efficacy and selectivity across different muscarinic receptor subtypes. This document provides detailed protocols for measuring the potency of hyoscyamine in cell culture systems, focusing on binding affinity and functional antagonism.
Key Concepts in Potency Measurement
-
Binding Affinity (Ki): This value represents the dissociation constant of the inhibitor (hyoscyamine) from the receptor. A lower Ki value indicates a higher binding affinity. It is typically determined through competitive radioligand binding assays.
-
Functional Potency (IC50): This value is the concentration of an inhibitor that elicits a half-maximal response in a functional assay. For an antagonist like hyoscyamine, it represents the concentration that inhibits 50% of the response induced by an agonist. Functional assays include measuring second messenger mobilization (e.g., calcium flux, cAMP inhibition) or downstream reporter gene activation.
Data Presentation: Potency of Muscarinic Antagonists
The following table summarizes the binding affinities (pKi and Ki) of S-(-)-hyoscyamine and atropine for the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO-K1) cells. Additionally, functional potency (IC50) values for atropine are provided for comparison.
| Antagonist | Receptor Subtype | Cell Line | Assay Type | pKi | Ki (nM) | IC50 (nM) |
| S-(-)-Hyoscyamine | M1 | CHO-K1 | Radioligand Binding | 9.48 ± 0.18 | 0.033 | - |
| M2 | CHO-K1 | Radioligand Binding | 9.45 ± 0.31 | 0.035 | - | |
| M3 | CHO-K1 | Radioligand Binding | 9.30 ± 0.19 | 0.050 | - | |
| M4 | CHO-K1 | Radioligand Binding | 9.55 ± 0.13 | 0.028 | - | |
| M5 | CHO-K1 | Radioligand Binding | 9.24 ± 0.30 | 0.057 | - | |
| Atropine | M1 | - | Radioligand Binding | - | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | - | Radioligand Binding | - | 3.24 ± 1.16 | 4.32 ± 1.63 | |
| M3 | - | Radioligand Binding | - | 2.21 ± 0.53 | 4.16 ± 1.04 | |
| M4 | - | Radioligand Binding | - | 0.77 ± 0.43 | 2.38 ± 1.07 | |
| M5 | - | Radioligand Binding | - | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data for S-(-)-hyoscyamine from Ghelardini C, et al. (1997).[2] Data for atropine from Bolden C, et al. (2010).[3]
Signaling Pathways of Muscarinic Acetylcholine Receptors
Hyoscyamine exerts its effects by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting their downstream signaling cascades. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct cellular responses.
Caption: Muscarinic receptor signaling pathways antagonized by hyoscyamine.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of hyoscyamine for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) for receptor binding.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells) to a high density.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-N-methylscopolamine at its Kd concentration), and varying concentrations of hyoscyamine.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of hyoscyamine to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a muscarinic agonist in cells expressing Gq/11-coupled receptors (M1, M3, M5).
Workflow:
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture:
-
Seed cells stably expressing the target muscarinic receptor (e.g., SH-SY5Y for endogenous M3, or HEK293/CHO cells transfected with M1, M3, or M5) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of hyoscyamine to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol, acetylcholine) at its EC80 concentration and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).
-
Plot the percentage of inhibition against the logarithm of the hyoscyamine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CRE-Luciferase Reporter Assay
This functional assay measures the ability of hyoscyamine to antagonize the inhibition of cAMP production by a muscarinic agonist in cells expressing Gi/o-coupled receptors (M2, M4). The assay utilizes a reporter gene (luciferase) under the control of a cAMP response element (CRE).
Workflow:
References
Application Notes and Protocols for the Preclinical Evaluation of Hyoscyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid, is a well-established anticholinergic agent. It functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By blocking the action of acetylcholine, hyoscyamine reduces smooth muscle spasms and secretions, making it a therapeutic candidate for various gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[3][4]
These application notes provide a comprehensive guide for the preclinical evaluation of hyoscyamine, detailing in vitro and in vivo experimental designs to assess its pharmacological activity, efficacy, and safety. The protocols are designed to be robust and reproducible, providing a framework for generating high-quality data for regulatory submissions and further clinical development.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Hyoscyamine exerts its effects by competitively binding to muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5 subtypes) on postganglionic parasympathetic nerve endings.[2][5] In the gastrointestinal tract, this antagonism leads to a reduction in smooth muscle tone and motility, as well as a decrease in gastric and other secretions.[3][6]
In Vitro Characterization of Hyoscyamine
In vitro assays are essential for determining the potency and selectivity of hyoscyamine at muscarinic receptors.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of hyoscyamine for muscarinic receptors by measuring its ability to displace a radiolabeled ligand.[5][7]
Protocol:
-
Tissue Homogenate Preparation:
-
Homogenize a tissue rich in muscarinic receptors (e.g., rat cerebral cortex or guinea pig ileum) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of hyoscyamine.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (e.g., [3H]-N-methyl scopolamine (B1681570) at a concentration near its Kd), and tissue homogenate.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and tissue homogenate.[5]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of hyoscyamine, and tissue homogenate.
-
-
-
Incubation and Analysis:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath Assay
This functional assay measures the ability of hyoscyamine to inhibit agonist-induced contractions of isolated smooth muscle, such as the guinea pig ileum.[8][9][10]
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the ileum.
-
Cleanse the ileal segment by flushing with Krebs-Henseleit solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Tissue Mounting:
-
Mount each ileal segment in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
-
Agonist Dose-Response:
-
Construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) by adding increasing concentrations to the organ bath.[8]
-
After obtaining the maximum response, wash the tissue until it returns to baseline.
-
-
Antagonist Incubation and Challenge:
-
Incubate the tissue with a known concentration of hyoscyamine for 20-30 minutes.
-
In the presence of hyoscyamine, repeat the cumulative concentration-response curve for the agonist.
-
Repeat this process with several concentrations of hyoscyamine.
-
-
Data Analysis:
-
Plot the log concentration of the agonist versus the response (as a percentage of the maximum).
-
The rightward shift of the dose-response curves in the presence of hyoscyamine indicates competitive antagonism.
-
Calculate the pA2 value from a Schild plot to quantify the potency of hyoscyamine.
-
Data Presentation: In Vitro Assays
| Parameter | Hyoscyamine | Atropine (Control) |
| Muscarinic Receptor Binding | ||
| IC50 (nM) | Value | Value |
| Ki (nM) | Value | Value |
| Isolated Guinea Pig Ileum | ||
| pA2 | Value | Value |
In Vivo Efficacy Models for Irritable Bowel Syndrome (IBS)
Animal models that mimic key features of IBS, such as visceral hypersensitivity and altered bowel function, are crucial for evaluating the in vivo efficacy of hyoscyamine.
Wrap Restraint Stress (WRS) Model in Rats
This model induces visceral hypersensitivity, a hallmark of IBS.[11][12]
Protocol:
-
Model Induction:
-
Fast male Wistar or Sprague-Dawley rats overnight with free access to water.
-
Lightly anesthetize the rats and restrain them by wrapping their upper body and forelimbs with adhesive tape for 2 hours.
-
-
Drug Administration:
-
Administer hyoscyamine (e.g., 0.1 - 1 mg/kg, intraperitoneally or orally) or vehicle 30-60 minutes before the assessment of visceral sensitivity.
-
-
Assessment of Visceral Hypersensitivity (Colorectal Distension):
-
Insert a lubricated balloon catheter into the colorectum.
-
Assess the abdominal withdrawal reflex (AWR) score in response to graded pressures of colorectal distension (e.g., 20, 40, 60, 80 mmHg). The AWR is typically scored on a 0-4 scale.
-
Measure the visceromotor response (VMR) by recording the electromyographic (EMG) activity of the abdominal muscles.
-
-
Other Endpoints:
-
Collect and count the number of fecal pellets produced during the restraint period.
-
Measure the water content of the fecal pellets.
-
Water Avoidance Stress (WAS) Model in Mice or Rats
This model is another established method for inducing visceral hypersensitivity and anxiety-like behaviors relevant to IBS.[12][13]
Protocol:
-
Model Induction:
-
Place the animal on a small platform (e.g., 3 cm in diameter) in the center of a container filled with water (25°C) to within 1 cm of the platform's surface.
-
Expose the animal to this stressor for 1 hour daily for 7-10 consecutive days.
-
-
Drug Administration:
-
Administer hyoscyamine or vehicle as described for the WRS model.
-
-
Efficacy Assessment:
-
Assess visceral hypersensitivity using colorectal distension as described above.
-
Measure fecal pellet output and water content.
-
Anxiety-like behavior can be assessed using tests such as the elevated plus maze or open field test.
-
Data Presentation: In Vivo Efficacy
| Group | Dose (mg/kg) | AWR Score at 60 mmHg | Total Fecal Pellets | Fecal Water Content (%) |
| Control (No Stress) | Vehicle | Value | Value | Value |
| IBS Model | Vehicle | Value | Value | Value |
| IBS Model + Hyoscyamine | Low | Value | Value | Value |
| IBS Model + Hyoscyamine | Mid | Value | Value | Value |
| IBS Model + Hyoscyamine | High | Value | Value | Value |
Pharmacokinetic and Toxicological Evaluation
Understanding the pharmacokinetic profile and safety of hyoscyamine is critical for dose selection and risk assessment.
Pharmacokinetic (PK) Study
Protocol:
-
Animal Model: Use male and female Sprague-Dawley rats.
-
Drug Administration: Administer a single dose of hyoscyamine via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze plasma concentrations of hyoscyamine using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Data Presentation: Pharmacokinetics in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| IV | Value | Value | N/A | Value | Value | 100 |
| PO | Value | Value | Value | Value | Value | Value |
Acute Oral Toxicity Study
This study provides information on the potential health hazards of a single high dose of hyoscyamine, following OECD guidelines (e.g., OECD 423).[3][4][14]
Protocol:
-
Animal Model: Use female Wistar rats (as they are often slightly more sensitive).[4]
-
Dose Administration: Administer hyoscyamine orally at sequential dose levels (e.g., starting at 300 mg/kg, then potentially 2000 mg/kg, or lower doses if toxicity is observed).
-
Observations:
-
Monitor animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects).
-
Measure body weight before dosing and at regular intervals throughout the study.
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
Data Presentation: Acute Oral Toxicity
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs Day 0) | Gross Necropsy Findings |
| Vehicle | 3 | 0/3 | None | Value | No abnormal findings |
| 300 | 3 | Value | Description | Value | Description |
| 2000 | 3 | Value | Description | Value | Description |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive preclinical evaluation of hyoscyamine. By systematically assessing its in vitro pharmacology, in vivo efficacy in relevant disease models, and its pharmacokinetic and toxicological profile, researchers can generate the necessary data to support its continued development as a therapeutic agent for Irritable Bowel Syndrome and other related disorders.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 10. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Hyoscyamine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid, and its analogs are of significant pharmacological interest due to their activity as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. These compounds have therapeutic applications in treating a variety of conditions, including respiratory diseases, gastrointestinal disorders, and bradycardia. The discovery of novel hyoscyamine analogs with improved subtype selectivity and pharmacokinetic profiles is a key objective in drug development. High-throughput screening (HTS) provides a rapid and efficient means to screen large libraries of these analogs to identify promising lead compounds.
This document provides detailed application notes and experimental protocols for key HTS assays used to characterize hyoscyamine analogs. It includes summaries of quantitative data for selected analogs, detailed methodologies for conducting the assays, and visual representations of relevant signaling pathways and experimental workflows.
Muscarinic Acetylcholine Receptor Signaling Pathways
Hyoscyamine and its analogs primarily exert their effects by antagonizing muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-protein signaling pathways.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
The following diagrams illustrate these two primary signaling cascades.
References
Troubleshooting & Optimization
Optimizing Hyoscyamine Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing hyoscyamine (B1674123) concentration in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hyoscyamine?
Hyoscyamine is a tropane (B1204802) alkaloid that acts as a non-selective and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in various physiological processes. This antagonism leads to effects such as reduced smooth muscle contractions and decreased secretions from glands.[1]
Q2: What is a good starting concentration range for my in vitro experiments with hyoscyamine?
Based on its known potency, a sensible starting range for functional assays is from nanomolar (nM) to low micromolar (µM). Hyoscyamine has a reported IC50 of 7.5 nM as an acetylcholine receptor (AChR) inhibitor and an EC50 of 7.8 nM for preventing agonist-induced stimulation of cAMP production in Chinese Hamster Ovary (CHO) cells.[2] Therefore, a broad initial screening range of 1 nM to 10 µM is recommended to capture the full dose-response relationship.
Q3: How should I prepare my stock solution of hyoscyamine?
Hyoscyamine is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[2] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. To minimize the effects of the solvent on your cells, the final concentration of DMSO in the culture medium should ideally be kept at or below 0.1%.[3] Always include a vehicle control (media with the same final DMSO concentration but without hyoscyamine) in your experiments.[3]
Q4: How can I determine if hyoscyamine is cytotoxic to my cells?
A cytotoxicity assay is essential to determine the concentration range at which hyoscyamine may induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method for assessing cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. A decrease in metabolic activity in hyoscyamine-treated cells compared to untreated controls suggests a cytotoxic effect.
Q5: How long is hyoscyamine stable in cell culture media?
The stability of hyoscyamine in aqueous solutions is influenced by pH and temperature.[4][5] Cell culture media are typically buffered to a pH of 7.2-7.4. At neutral to alkaline pH, hyoscyamine can undergo hydrolysis over time.[4] Therefore, for experiments with longer incubation periods (e.g., 48-72 hours), the stability of hyoscyamine in your specific cell culture medium should be considered. It is advisable to prepare fresh dilutions of hyoscyamine from your stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations of hyoscyamine. | The chosen cell line may be particularly sensitive to hyoscyamine. | Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the IC50 value for your specific cell line. Start with a much lower concentration range (e.g., picomolar to low nanomolar). |
| The hyoscyamine stock solution may have been improperly prepared or stored. | Prepare a fresh stock solution of hyoscyamine in high-purity, anhydrous DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Inconsistent or non-reproducible results between experiments. | Instability of hyoscyamine in the cell culture medium over the duration of the assay. | Prepare fresh dilutions of hyoscyamine for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted hyoscyamine at regular intervals (e.g., every 24 hours). |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding to ensure accuracy. | |
| Unexpected or off-target effects observed. | Hyoscyamine is a non-selective muscarinic antagonist and may affect multiple signaling pathways. | Use more specific antagonists for other muscarinic receptor subtypes as controls to dissect the specific pathways being affected. Consult the literature for known off-target effects of hyoscyamine. |
| No observable effect even at high concentrations. | The chosen cell line may not express the target muscarinic receptors. | Verify the expression of muscarinic receptors in your cell line using techniques such as RT-PCR, Western blot, or immunocytochemistry. |
| The hyoscyamine may have degraded. | Check the stability of your hyoscyamine stock and working solutions. Prepare fresh solutions and repeat the experiment. |
Data Presentation
Table 1: In Vitro Potency of Hyoscyamine
| Parameter | Value | Assay Conditions | Reference |
| IC50 (AChR inhibitor) | 7.5 nM | Not specified | [2] |
| EC50 (cAMP production) | 7.8 nM | CHO cells | [2] |
Table 2: Reported Cytotoxicity of Atropine (B194438) (a related compound)
| Cell Line | IC50 Value | Incubation Time | Reference |
| Normal Breast Cells | >50 µM | 48 hours | [6] |
| Breast Cancer Cell Lines | <15 µM | 24, 48, 72 hours | [6] |
| Human Corneal Endothelial Cells | Cytotoxicity observed at >0.3125 g/L | Not specified | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of Hyoscyamine Stock Solution
-
Materials: Hyoscyamine powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of hyoscyamine powder. b. Dissolve the powder in anhydrous DMSO to create a stock solution of a desired high concentration (e.g., 10 mM). c. Vortex the solution until the hyoscyamine is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C and protect from light.
Protocol 2: MTT Cytotoxicity Assay
-
Materials: Cells of interest, 96-well cell culture plates, complete cell culture medium, hyoscyamine stock solution, MTT solution (5 mg/mL in sterile PBS), DMSO, microplate reader.
-
Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of hyoscyamine in complete cell culture medium from the stock solution. c. Remove the old medium from the wells and add the medium containing different concentrations of hyoscyamine. Include vehicle control (medium with DMSO) and no-treatment control wells. d. Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours). e. After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. f. After the incubation with MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. g. Gently shake the plate for 5-10 minutes to ensure complete dissolution. h. Measure the absorbance at 570 nm using a microplate reader. i. Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining hyoscyamine cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Factors Affecting the Growth and Hyoscyamine Production during Batch Culture of Transformed Roots of Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of hyoscyamine in some B.P.C. mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Hyoscyamine Stability and Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyoscyamine (B1674123) in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is hyoscyamine and why is its stability in solution a concern?
Hyoscyamine is a tropane (B1204802) alkaloid, the levorotatory isomer of atropine (B194438), extracted from plants of the Solanaceae family.[1][2] It is an anticholinergic agent used for various therapeutic purposes.[2] Its stability in solution is a critical concern for researchers and formulation scientists because it is susceptible to degradation, which can lead to a loss of potency and the formation of potentially inactive or toxic byproducts. The primary degradation pathway for hyoscyamine in aqueous solution is hydrolysis of the ester linkage, yielding tropic acid and tropine (B42219).[3] It is also sensitive to heat and light.[1]
Q2: What are the main factors that influence the stability of hyoscyamine in solution?
The stability of hyoscyamine in solution is primarily affected by the following factors:
-
pH: Hyoscyamine is an ester and is therefore susceptible to pH-dependent hydrolysis. It is generally more stable in acidic to neutral pH ranges.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[6][7]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Buffer Systems: Certain buffer salts, such as borate (B1201080) buffers, can catalyze the degradation of tropane alkaloids.[4]
Q3: What are the primary degradation products of hyoscyamine?
The main degradation products of hyoscyamine depend on the degradation pathway:
-
Hydrolysis: The ester linkage of hyoscyamine is hydrolyzed to form tropic acid and tropine .[3] Under basic conditions, dehydration can also occur, leading to the formation of apoatropine .[8]
-
Photodegradation: The photodegradation of the closely related atropine has been shown to yield different products depending on the pH. At pH 3, degradation products include carbon dioxide, ditropane, and 1,4-dihydroxy-2,3-diphenylbutane. At pH 9, an α-diketone and tropane peroxide are formed. At neutral pH, tropine and phenyl acetaldehyde (B116499) are produced.
-
Oxidation: While specific oxidative degradation products of hyoscyamine are not extensively detailed in the provided search results, tertiary amines like the one in the tropane ring of hyoscyamine can be susceptible to oxidation, potentially forming N-oxides.[9]
Troubleshooting Guides
Issue 1: Rapid loss of hyoscyamine concentration in my aqueous solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. Hyoscyamine is more stable at a slightly acidic pH (around 4-5).[5] Adjust the pH using a suitable buffer system that does not catalyze degradation (e.g., citrate (B86180) or phosphate (B84403) buffer instead of borate).[4] |
| High Storage Temperature | Store your hyoscyamine solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.[4] Avoid storing solutions at room temperature for extended periods. |
| Exposure to Light | Protect your solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[1] |
| Presence of Contaminants | Ensure high purity of the solvent and all excipients. Metal ions can catalyze oxidative degradation.[9] Use high-purity water (e.g., HPLC grade). |
Issue 2: Appearance of unknown peaks in my chromatogram during stability testing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Hyoscyamine | The new peaks are likely degradation products. To identify the degradation pathway, conduct a forced degradation study (see Experimental Protocols section). This will help in tentatively identifying the degradation products based on the stress condition applied. |
| Interaction with Excipients | If your solution contains other components, they may be interacting with hyoscyamine or degrading themselves. Analyze each component separately under the same conditions to identify the source of the unknown peaks. |
| Contamination | Ensure the cleanliness of your glassware and equipment. Analyze a blank solvent injection to rule out contamination from the analytical system. |
Data Presentation
Table 1: Factors Affecting Hyoscyamine Stability and Recommended Storage Conditions
| Factor | Effect on Stability | Recommended Conditions |
| pH | Susceptible to acid and base-catalyzed hydrolysis. More stable at slightly acidic pH.[5] | Maintain solution pH between 4 and 5. |
| Temperature | Degradation rate increases with temperature. | Store solutions at 2-8 °C.[4] |
| Light | Can undergo photodegradation. | Protect from light using amber vials or foil wrapping.[1] |
| Oxidizing Agents | Can lead to oxidative degradation. | Avoid contact with oxidizing agents. Use antioxidants if necessary. |
| Solvent | Aqueous solutions are prone to hydrolysis. | For long-term storage, consider using non-aqueous solvents or lyophilization. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Hyoscyamine in Solution
This protocol is designed to intentionally degrade the hyoscyamine sample to generate its potential degradation products. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of hyoscyamine sulfate (B86663) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat 5 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 5 mL of the stock solution to direct sunlight for 8 hours or in a photostability chamber.
3. Sample Analysis:
-
After the specified time, dilute the stressed samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).
-
Analyze an unstressed sample for comparison.
Protocol 2: Stability-Indicating HPLC Method for Hyoscyamine
This method is designed to separate hyoscyamine from its degradation products.
-
Chromatographic Conditions (based on a method for Atropine Sulfate[10]):
-
Column: Phenomenex Kinetex C18 (250x4.6mm, 5µm)
-
Mobile Phase:
-
Channel A: pH 2.50 buffer (1.8 g potassium dihydrogen phosphate and 2.5 g sodium 1-pentane sulfonate monohydrate in 1000 mL water, pH adjusted to 2.50 with orthophosphoric acid) : acetonitrile (B52724) (950:50 v/v)
-
Channel B: pH 2.50 buffer : acetonitrile (200:800 v/v)
-
-
Gradient Program: A suitable gradient program should be developed to ensure separation of all degradation products. A starting point could be a linear gradient from 100% A to 100% B over 20 minutes.
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Method Validation:
Visualizations
Caption: Major degradation pathways of hyoscyamine in solution.
Caption: Troubleshooting workflow for hyoscyamine solution instability.
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abap.co.in [abap.co.in]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Smooth Muscle Tachyphylaxis & Hyoscyamine
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating tachyphylaxis in smooth muscle preparations and the use of hyoscyamine (B1674123) as a pharmacological tool.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of smooth muscle research?
A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response of smooth muscle to a drug after repeated or continuous administration.[1][2] This diminished response occurs over a short period, from minutes to hours.[3] It is distinct from tolerance, which develops more slowly over days or weeks.[1] In smooth muscle studies, this is often observed as a waning contractile or relaxant effect of an agonist despite its continued presence at a constant concentration.
Q2: What are the underlying molecular mechanisms of tachyphylaxis in smooth muscle?
A2: Tachyphylaxis in smooth muscle is primarily driven by the desensitization of G-protein coupled receptors (GPCRs), such as muscarinic or adrenergic receptors.[1][4] The key mechanisms include:
-
Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[3][5][6]
-
β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins.[3][6]
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor from activating its associated G-protein, effectively uncoupling it from downstream signaling pathways that lead to muscle contraction or relaxation.[3]
-
Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptors from the cell surface and making them unavailable for further stimulation.[2][3][6]
Q3: What is hyoscyamine and how does it work on smooth muscle?
A3: Hyoscyamine is a tropane (B1204802) alkaloid, specifically the levorotatory isomer of atropine (B194438), extracted from plants of the Solanaceae family.[7][8] Its primary mechanism of action is as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[7][9][10] By binding to these receptors, it blocks the action of acetylcholine and other muscarinic agonists, thereby inhibiting parasympathetic nerve stimulation of smooth muscle.[9][11] This inhibitory action leads to smooth muscle relaxation and a reduction in spasms and motility in various organs, including the gastrointestinal tract and bladder.[7][12][13][14]
Q4: How can hyoscyamine be used to "overcome" or study tachyphylaxis?
A4: Hyoscyamine does not reverse the molecular changes of tachyphylaxis (e.g., receptor phosphorylation) once they have occurred. Instead, as a competitive antagonist, it is used experimentally to prevent the agonist from binding to the muscarinic receptor in the first place.[9] This allows a researcher to:
-
Confirm Receptor Specificity: By demonstrating that pre-treatment with hyoscyamine blocks the agonist's effect, it confirms the response is mediated by muscarinic receptors.
-
Prevent Tachyphylaxis: In experimental designs, hyoscyamine can be used to block the receptor before the introduction of a tachyphylaxis-inducing agonist, thereby preventing the desensitization process from starting.
-
Isolate Other Pathways: It allows for the investigation of other non-muscarinic pathways that may affect smooth muscle tone without the confounding factor of rapid desensitization to a cholinergic stimulus.
Q5: What is the difference between hyoscyamine and atropine in experimental settings?
A5: Hyoscyamine and atropine are closely related, as atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine (B7768854). Hyoscyamine is the pure levorotatory (l) isomer.[7] The d-isomer is nearly inactive, meaning the pharmacological activity of atropine is almost entirely due to its l-hyoscyamine content.[7] Therefore, pure hyoscyamine is approximately twice as potent as atropine on a mass basis.[7] For experimental purposes, this means a lower concentration of hyoscyamine is needed to achieve the same degree of muscarinic receptor blockade as atropine.
Experimental Design & Protocols
General Protocol for In Vitro Smooth Muscle Organ Bath Experiment
This protocol provides a general framework for assessing agonist-induced tachyphylaxis and its blockade by hyoscyamine in an isolated smooth muscle preparation (e.g., guinea pig ileum, rat trachea).
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Promptly dissect the desired smooth muscle tissue (e.g., a segment of ileum) and place it in a petri dish containing cold, oxygenated Physiological Salt Solution (PSS).
-
Carefully clean the tissue of adherent fat and connective tissues. Prepare tissue strips of appropriate size (e.g., 1.5-2 cm for ileum).
-
-
Mounting and Equilibration:
-
Mount the tissue strip in an organ bath containing PSS maintained at 37°C and continuously bubbled with an appropriate gas mixture (e.g., 95% O₂, 5% CO₂).
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a small initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes.[15] During this period, replace the PSS in the bath every 15-20 minutes to wash out metabolites.[15]
-
-
Viability Check:
-
After equilibration, test the viability of the tissue by inducing a contraction with a high-potassium (high-K+) PSS solution (e.g., 60-80 mM KCl).[15] A robust contraction confirms tissue health.
-
Wash the tissue with standard PSS and allow it to return to its baseline resting tension.
-
-
Studying Tachyphylaxis:
-
Add a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that produces a submaximal response (e.g., EC₇₀).
-
Record the contractile response until it reaches a peak and then observe if the tension declines over time, even with the agonist still present. This decline is indicative of tachyphylaxis.
-
-
Testing Hyoscyamine Blockade:
-
After observing tachyphylaxis, thoroughly wash the tissue with PSS until the baseline tension is re-established.
-
Incubate the tissue with a specific concentration of hyoscyamine for a set period (e.g., 20-30 minutes).
-
Re-introduce the same concentration of the muscarinic agonist used previously.
-
A significantly reduced or absent contractile response demonstrates the blocking effect of hyoscyamine.
-
Data Presentation: Pharmacological Agents
The following tables provide examples of typical concentrations used in smooth muscle studies and a comparison of key antimuscarinic agents.
| Table 1: Example Concentrations in Smooth Muscle Studies | |
| Agent | Typical Concentration Range |
| Acetylcholine (Agonist) | 10⁻⁹ M to 10⁻⁴ M[16] |
| Carbachol (Agonist) | 10⁻⁷ M to 10⁻³ µM[17] |
| Histamine (B1213489) (Agonist) | 10⁻⁶ M to 10⁻⁴ M[16] |
| Hyoscyamine (Antagonist) | Varies by study; often in the nanomolar (nM) to low micromolar (µM) range. |
| Atropine (Antagonist) | 10⁻⁴ M[16] |
| High-K+ Solution (Viability) | 40 mM to 80 mM[15] |
| Table 2: Comparison of Hyoscyamine and Atropine | ||
| Feature | Hyoscyamine | Atropine |
| Composition | Pure levo-isomer (l-hyoscyamine)[7] | Racemic mixture (dl-hyoscyamine)[7] |
| Potency | Approximately twice that of atropine[7] | Standard reference |
| Mechanism | Competitive, non-selective muscarinic antagonist[7][9] | Competitive, non-selective muscarinic antagonist[18] |
| Primary Use in Research | Blocking muscarinic receptors[13] | Blocking muscarinic receptors[18] |
Troubleshooting Guide
Q: My smooth muscle preparation is not responding to the agonist or the response is very weak. What should I check?
A: This is a common issue that can stem from several factors:
-
Tissue Viability: The tissue may be compromised. Always perform a viability check with a high-K+ solution at the beginning of your experiment.[15] If there is no response to high K+, the tissue is likely not viable and should be discarded.[15]
-
Equilibration Time: Ensure the tissue has been allowed to equilibrate under the correct resting tension for a sufficient period (at least 60-90 minutes).[15]
-
Agonist Degradation: Ensure your agonist stock solutions are fresh and have been stored correctly.[15] Acetylcholine, for example, can degrade rapidly in solution.
-
Experimental Setup: Check that the organ bath temperature is correct, the solution is properly oxygenated, and the force transducer is calibrated and functioning.
Q: I'm observing a rapid loss of response to my agonist. How can I be sure it's tachyphylaxis and not another issue?
A: To confirm you are observing receptor-specific tachyphylaxis:
-
Check for Specificity: After tachyphylaxis to one agonist has developed, challenge the tissue with an agonist that acts through a different receptor system (e.g., use histamine after tachyphylaxis to acetylcholine has been established).[16] A normal response to the second agonist suggests the desensitization is specific to the first receptor type.[16]
-
Rule out Mediator Depletion: This is more common with indirectly acting agents. If you are using a direct receptor agonist, depletion of an endogenous mediator is less likely to be the primary cause.[2]
-
Washout and Recovery: True tachyphylaxis is often reversible.[19] After a thorough washout of the agonist and a rest period, the response to the agonist should recover, at least partially.
Q: My results are highly variable between different tissue preparations. What are the common sources of inconsistency?
A: Variability is a known challenge in ex vivo tissue experiments.[15] Key sources include:
-
Biological Variation: Inherent physiological differences between animals.
-
Tissue Dissection and Handling: Inconsistencies in how the tissue is dissected and handled can damage muscle cells. Use a consistent and gentle technique.
-
Resting Tension: Applying inconsistent resting tension to each tissue strip will significantly alter its responsiveness.[15] Use a precise method to set the tension and ensure it is the same for all experiments.[15]
-
Buffer Composition: Ensure the PSS is made correctly and has a stable pH.
Q: I'm not observing a clear dose-response relationship for my agonist.
A: This may be due to:
-
Incorrect Concentration Range: You may be testing concentrations that are too high (on the plateau of the curve) or too low (below the response threshold).[15] Use a wide range of concentrations added in a logarithmic fashion (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.).[15]
-
Rapid Tachyphylaxis: If the agonist induces very rapid tachyphylaxis, a cumulative concentration-response curve may be difficult to obtain. In this case, a non-cumulative design (where each tissue is exposed to only one concentration of the agonist) may be necessary.
Visualized Pathways and Workflows
The following diagrams illustrate key cellular pathways and experimental logic.
Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.
Caption: Molecular mechanism of GPCR desensitization leading to tachyphylaxis.
Caption: Experimental workflow to demonstrate muscarinic tachyphylaxis and its blockade.
References
- 1. trc-p.nl [trc-p.nl]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. pnas.org [pnas.org]
- 5. Pathophysiological roles of G-protein-coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-protein-coupled receptor regulation: role of G-protein-coupled receptor kinases and arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 9. Uncovering the Science: How Hyoscyamine Works for Optimal Relief - Los Angeles Hub [wdch10.laphil.com]
- 10. Articles [globalrx.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Articles [globalrx.com]
- 13. Articles [globalrx.com]
- 14. Hyoscyamine Sulfate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 15. benchchem.com [benchchem.com]
- 16. Characteristics of histamine tachyphylaxis in canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of cultured bladder smooth muscle cells: assessment of in vitro contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hyoscyamine's Non-Selective Receptor Binding in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyoscyamine (B1674123). The focus is on addressing challenges arising from its non-selective binding to muscarinic acetylcholine (B1216132) receptors (mAChRs).
Frequently Asked Questions (FAQs)
Q1: Why am I observing widespread and seemingly contradictory effects in my cell or tissue models when using hyoscyamine?
A1: Hyoscyamine is a non-selective muscarinic antagonist, meaning it binds to all five subtypes of muscarinic acetylcholine receptors (M1-M5) with similar affinity.[1] These receptor subtypes are coupled to different G-protein signaling pathways and are expressed in various tissues, often with opposing physiological effects. For instance, antagonism of M2 receptors in the heart can increase heart rate, while antagonism of M3 receptors in smooth muscle can cause relaxation.[2] The broad effects you are observing are likely a result of simultaneous blockade of multiple receptor subtypes.
Q2: How can I determine which specific muscarinic receptor subtype is responsible for the effect I am studying?
A2: To dissect the contribution of individual receptor subtypes to your observed effect, a common and effective strategy is to use subtype-selective antagonists in conjunction with hyoscyamine. By selectively blocking one receptor subtype at a time, you can infer the role of that subtype in the response to hyoscyamine. For example, pre-treatment with a selective M1 antagonist like pirenzepine (B46924) should abolish any M1-mediated effects of hyoscyamine.[3][4]
Q3: My results with hyoscyamine are inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from several factors. One possibility is variability in the expression levels of different muscarinic receptor subtypes in your experimental model. Cell lines can alter their receptor expression profiles over passages, and primary tissue can have inherent biological variability. Another factor could be the presence of endogenous acetylcholine, which can compete with hyoscyamine for receptor binding. Ensure consistent cell culture conditions and passage numbers, and consider the potential influence of endogenous agonists in your experimental design.
Q4: Are there alternatives to hyoscyamine if I only want to target a specific muscarinic receptor subtype?
A4: Yes, if your research goal is to modulate a single muscarinic receptor subtype, it is highly recommended to use a selective antagonist. A variety of commercially available antagonists exhibit selectivity for different M receptor subtypes. Using these selective compounds will yield more precise and interpretable results than attempting to pharmacologically isolate effects with a non-selective antagonist like hyoscyamine.
Data Presentation
Table 1: Binding Affinities (pKi) of Atropine (racemic hyoscyamine) and Selective Antagonists for Human Muscarinic Receptor Subtypes
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity |
| Atropine | ~8.9 - 9.2 | ~8.9 - 9.1 | ~9.0 - 9.2 | ~8.8 - 9.1 | ~8.8 - 9.0 | Non-selective |
| Pirenzepine | ~8.0 - 8.5 | ~6.5 - 7.0 | ~6.8 - 7.2 | ~7.5 | ~7.0 | M1-selective |
| Methoctramine | ~6.9 | ~7.7 - 8.1 | ~6.6 | ~7.0 | ~6.8 | M2-selective |
| 4-DAMP | ~8.1 | ~7.2 | ~8.8 - 9.3 | ~7.8 | ~8.0 | M3-selective |
| PD 102807 | ~5.6 | ~5.9 | ~6.4 | ~7.4 - 9.0 | ~7.4 | M4-selective |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate higher binding affinity. Data is compiled from multiple sources and may vary depending on the experimental conditions.
Experimental Protocols & Troubleshooting
Protocol 1: Competitive Radioligand Binding Assay to Determine Hyoscyamine Affinity
This protocol allows for the determination of the binding affinity (Ki) of hyoscyamine for a specific muscarinic receptor subtype expressed in cell membranes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled hyoscyamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled hyoscyamine in assay buffer.
-
Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist (typically at or below its Kd value), and varying concentrations of unlabeled hyoscyamine. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist like atropine).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Troubleshooting:
-
High non-specific binding: This can obscure the specific binding signal.[5] Try using a different type of filter, increasing the wash volume or temperature, or using a different radioligand.[5]
-
Low specific binding: Ensure the cell membranes have a sufficient density of receptors. Optimize the incubation time and temperature.
Protocol 2: Functional Assay to Differentiate Receptor Subtype-Specific Effects
This protocol describes a general approach to distinguish which muscarinic receptor subtype mediates a functional response to hyoscyamine. This example uses a calcium mobilization assay, relevant for M1, M3, and M5 receptors. A similar principle can be applied to cAMP assays for M2 and M4 receptors.
Materials:
-
Cells expressing the muscarinic receptor subtypes of interest.
-
A muscarinic agonist (e.g., carbachol).
-
Hyoscyamine.
-
Subtype-selective antagonists (see Table 1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric plate reader.
Methodology:
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with either vehicle or a selective antagonist at a concentration known to be effective for its target receptor for 15-30 minutes.
-
Hyoscyamine Treatment: Add varying concentrations of hyoscyamine to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline before agonist addition.
-
Compare the dose-response curve of hyoscyamine in the absence and presence of each selective antagonist.
-
A rightward shift in the dose-response curve in the presence of a specific antagonist indicates that the corresponding receptor subtype is involved in the functional response.
-
Troubleshooting:
-
No response to agonist: Confirm receptor expression and cell viability. Ensure the agonist concentration is appropriate to elicit a response.
-
High background fluorescence: Ensure complete removal of extracellular dye after loading. Optimize dye concentration and loading time.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphpad.com [graphpad.com]
Technical Support Center: Enhancing Hyoscyamine Solubility for Experimental Applications
Welcome to the Technical Support Center for improving the solubility of hyoscyamine (B1674123). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing hyoscyamine solutions for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of hyoscyamine available, and how do their solubilities differ?
A1: Hyoscyamine is available as a free base and in various salt forms, primarily hyoscyamine sulfate (B86663) and hyoscyamine hydrobromide. The salt forms are generally much more soluble in aqueous solutions than the free base.[1]
-
Hyoscyamine (Free Base): This form is sparingly soluble in water but freely soluble in alcohol, chloroform, and dilute acids.[1][2]
-
Hyoscyamine Sulfate: This is a common salt form and is very soluble in water (1 g in 0.5 mL) and soluble in alcohol.[1][3][4] The sulfate form is often used to enhance solubility and stability.
-
Hyoscyamine Hydrobromide: This salt form is also freely soluble in water.[1][5]
Q2: What is the best solvent for dissolving hyoscyamine?
A2: The optimal solvent depends on the experimental requirements and the form of hyoscyamine being used.
-
For aqueous solutions , hyoscyamine sulfate or hydrobromide are the preferred forms due to their high water solubility.[1][3][5]
-
Hyoscyamine free base is best dissolved in organic solvents. It is freely soluble in alcohol and very soluble in chloroform.[2] It is sparingly soluble in water.[2]
-
For cell culture experiments, a stock solution in Dimethyl Sulfoxide (DMSO) is often prepared first, followed by dilution in the aqueous culture medium.[4][6]
Solubility Data
The following tables summarize the solubility of different forms of hyoscyamine in various solvents.
Table 1: Solubility of Hyoscyamine (Free Base)
| Solvent | Solubility | Reference |
| Water | 1 g in 281 mL (at pH 9.5)[7][8] | [7][8] |
| Ethanol (B145695) | Freely soluble[2][7] | [2][7] |
| Chloroform | 1 g in 1 mL[7][8] | [7][8] |
| Ether | 1 g in 69 mL[7][8] | [7][8] |
| Benzene | 1 g in 150 mL[7][8] | [7][8] |
Table 2: Solubility of Hyoscyamine Salts
| Salt Form | Solvent | Solubility | Reference |
| Hyoscyamine Sulfate | Water | 1 g in 0.5 mL[1][4] | [1][4] |
| Alcohol | 1 g in 5 mL[1][9][10] | [1][9][10] | |
| Ether | Almost insoluble[9][10] | [9][10] | |
| Hyoscyamine Hydrobromide | Water | Freely soluble[1][5] | [1][5] |
| Alcohol | 1 g in 2.5 mL[1] | [1] | |
| Chloroform | 1 g in 1.7 mL[1] | [1] | |
| Ether | 1 g in 2300 mL[1] | [1] |
Troubleshooting Guide
This section addresses common issues encountered during the preparation of hyoscyamine solutions.
Problem 1: My hyoscyamine (free base) is not dissolving in my aqueous buffer.
-
Cause: Hyoscyamine free base has low water solubility.
-
Solution 1: pH Adjustment. Hyoscyamine is a weak base and its solubility in water increases in acidic conditions.[7] Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous solution to lower the pH. Monitor the pH and dissolution.
-
Solution 2: Use a Salt Form. If your experimental protocol allows, switch to hyoscyamine sulfate or hydrobromide, which are significantly more water-soluble.[11]
-
Solution 3: Co-solvents. Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO and then add it dropwise to your vigorously stirring aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Problem 2: My hyoscyamine solution is cloudy or has formed a precipitate.
-
Cause: This can occur due to exceeding the solubility limit, temperature fluctuations, or pH shifts.
-
Solution 1: Check Concentration. Ensure the concentration of hyoscyamine in your solution does not exceed its solubility in the chosen solvent at the experimental temperature.
-
Solution 2: Controlled Dilution. When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly while vigorously stirring the buffer. This prevents localized high concentrations that can lead to precipitation.
-
Solution 3: Gentle Warming and Sonication. Gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can help redissolve precipitates by overcoming kinetic solubility barriers.
-
Solution 4: pH Stability. Ensure the pH of your final solution is stable and appropriate for maintaining hyoscyamine solubility.
Problem 3: My hyoscyamine precipitates in my cell culture medium.
-
Cause: The complex composition of cell culture media (salts, proteins, etc.) can reduce the solubility of compounds.[12] Also, rapid changes in solvent polarity when adding a DMSO stock can cause precipitation.[2]
-
Solution 1: Slow, Dropwise Addition. Add the DMSO stock solution of hyoscyamine drop-wise to the pre-warmed cell culture medium while gently swirling.[12]
-
Solution 2: Lower Final DMSO Concentration. Keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5%) to minimize solvent-induced precipitation and cell toxicity.[13]
-
Solution 3: Use of Pluronic F-68. For some cell lines, the addition of a non-ionic surfactant like Pluronic F-68 to the medium can help to increase the solubility and stability of poorly soluble compounds.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Hyoscyamine Sulfate
This protocol is suitable for preparing a stock solution for use in aqueous-based assays.
-
Weighing: Accurately weigh the desired amount of hyoscyamine sulfate powder.
-
Dissolution: Add a small volume of high-purity water (e.g., Milli-Q) to the powder in a sterile container.
-
Mixing: Gently swirl or vortex the solution until the powder is completely dissolved. Hyoscyamine sulfate is very soluble in water, so this should occur readily.[9][3][4]
-
Final Volume: Add water to reach the final desired concentration.
-
Sterilization (Optional): If for use in sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 2-8°C, protected from light.[2]
Protocol 2: Preparation of a Hyoscyamine Stock Solution in DMSO for Cell Culture
This protocol is designed for preparing a concentrated stock solution for subsequent dilution in cell culture media.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of hyoscyamine (free base or salt form).
-
Dissolution: Add an appropriate volume of sterile, anhydrous DMSO to the hyoscyamine powder in a sterile, sealable container.
-
Mixing: Vortex the solution until the hyoscyamine is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[13]
Protocol 3: Enhancing Hyoscyamine Solubility with Co-solvents
This protocol provides a general method for using co-solvents to increase the aqueous solubility of hyoscyamine.
-
Solvent Selection: Choose a water-miscible organic solvent in which hyoscyamine is highly soluble, such as ethanol or DMSO.
-
Stock Solution Preparation: Prepare a concentrated stock solution of hyoscyamine in the selected organic solvent (e.g., 10-50 mM in DMSO).
-
Aqueous Phase Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Dilution: While vigorously stirring the aqueous buffer, add the organic stock solution dropwise to achieve the final desired concentration of hyoscyamine.
-
Observation: Visually inspect the solution for any signs of precipitation. If cloudiness occurs, consider adjusting the ratio of co-solvent to aqueous buffer or lowering the final hyoscyamine concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
protocol for preventing hyoscyamine-induced desensitization in tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to preventing desensitization of tissues to muscarinic receptor stimulation.
Understanding Hyoscyamine (B1674123) and Muscarinic Receptor Desensitization
A crucial initial clarification is the role of hyoscyamine in the context of receptor desensitization. As a competitive muscarinic antagonist, hyoscyamine's primary role is to block the effects of muscarinic agonists (like acetylcholine (B1216132) or carbachol) and thereby prevent agonist-induced desensitization.[1][2] The phenomenon of a diminishing response over time, known as desensitization, is typically driven by continuous or repeated exposure to an agonist , not an antagonist.[3]
However, some muscarinic receptors exhibit constitutive (agonist-independent) activity.[4][5] In these cases, hyoscyamine can act as an inverse agonist , actively suppressing this basal signaling and stabilizing the receptor in an inactive state.[4][6] This action is distinct from the desensitization process, which involves receptor phosphorylation, arrestin binding, and internalization in response to agonist stimulation.[3]
This guide, therefore, focuses on protocols to prevent agonist-induced desensitization , a common experimental goal where hyoscyamine and other antagonists are valuable tools.
Frequently Asked Questions (FAQs)
Q1: What is muscarinic receptor desensitization?
A1: Muscarinic receptor desensitization is a process where the cellular response to a muscarinic agonist decreases over time despite the continued presence of the agonist.[3] This is a protective feedback mechanism to prevent overstimulation.[1] It can occur rapidly (within seconds to minutes) through receptor phosphorylation and uncoupling from G-proteins, or over a longer term (minutes to hours) through receptor internalization (sequestration) and downregulation (degradation).[1]
Q2: Does hyoscyamine cause desensitization?
A2: No, as a competitive antagonist, hyoscyamine blocks agonist binding and thus prevents the initiation of the desensitization cascade.[1][2] If a tissue becomes less responsive after hyoscyamine application, it is due to the intended blockade of the receptor, not desensitization. In systems with high constitutive receptor activity, hyoscyamine can act as an inverse agonist, reducing basal signaling, which should not be confused with desensitization.[4][6]
Q3: What are the key molecular players in agonist-induced desensitization?
A3: The key players are:
-
Muscarinic Agonists (e.g., Acetylcholine, Carbachol): They activate the receptor and initiate the desensitization process.
-
G Protein-Coupled Receptor Kinases (GRKs): These enzymes specifically phosphorylate the agonist-occupied receptor.[1][3] Mice lacking GRK5, for example, show impaired muscarinic receptor desensitization.[7]
-
β-Arrestins: These proteins bind to the phosphorylated receptor, sterically hindering its interaction with G-proteins (uncoupling) and promoting its internalization via clathrin-coated pits.[6]
Q4: Are all muscarinic receptor subtypes desensitized in the same way?
A4: No, there are differences. For instance, M1 and M2 subtypes show different levels of downregulation, suggesting they are regulated differently by β-arrestins.[6] Furthermore, desensitization in intestinal smooth muscle appears to require the simultaneous activation of both M2 and M3 receptors.[8]
Q5: How can I prevent desensitization in my tissue preparation?
A5: To prevent agonist-induced desensitization, you can:
-
Use a competitive antagonist: Pre-incubating the tissue with an antagonist like hyoscyamine or atropine (B194438) will prevent the agonist from binding and triggering desensitization.[1]
-
Limit agonist exposure time: Use short application times for the agonist, followed by thorough washout periods to allow the receptors to resensitize.
-
Use kinase inhibitors: While less specific, inhibitors of certain protein kinases involved in the desensitization pathway can reduce the process.
Troubleshooting Guides
| Problem / Observation | Possible Cause | Suggested Solution |
| Tissue responsiveness to a muscarinic agonist (e.g., carbachol) decreases with repeated applications. | Homologous Desensitization: The receptors are becoming desensitized due to prolonged or repeated agonist exposure. | 1. Increase the washout time between agonist applications. 2. Reduce the concentration of the agonist. 3. To confirm desensitization, test if pre-treatment with an antagonist like hyoscyamine preserves the response to a subsequent agonist challenge. |
| Tissue responsiveness to multiple, unrelated agonists (e.g., carbachol (B1668302) and histamine) is reduced after prolonged exposure to carbachol. | Heterologous Desensitization: Activation of the muscarinic pathway is causing desensitization of other receptor systems, possibly through shared downstream signaling components like second messenger-dependent kinases.[3][8] | 1. Investigate downstream signaling pathways. 2. Use more specific agonists if possible. 3. Note that in some tissues, this requires both M2 and M3 receptor activation.[8] |
| Application of hyoscyamine alone reduces the tissue's basal activity. | Inverse Agonism: The muscarinic receptors in your tissue preparation exhibit high constitutive (agonist-independent) activity, which is being inhibited by hyoscyamine.[4][6] | 1. This is an expected pharmacological effect, not a protocol failure. 2. Quantify this change to characterize the constitutive activity of your system. The effect should be stereospecific (S-(-)-hyoscyamine being more potent than R-(+)-hyoscyamine).[4] |
| The tissue does not respond to the agonist at all. | 1. Incorrect agonist concentration. 2. Tissue viability issue. 3. Presence of an unintended antagonist. | 1. Perform a full dose-response curve to determine the appropriate agonist concentration. 2. Check tissue viability with a standard stimulus (e.g., potassium chloride for smooth muscle). 3. Ensure all solutions are freshly prepared and free of contaminants. |
Data Summary
The following tables summarize qualitative and conceptual data derived from experimental findings.
Table 1: Effect of Different Ligands on Muscarinic Receptor State
| Ligand Type | Example | Effect on Receptor | Resulting Tissue Response |
| Agonist | Acetylcholine, Carbachol | Activates receptor, leading to phosphorylation, β-arrestin binding, and internalization with prolonged exposure.[1] | Initial stimulation followed by a diminishing response (desensitization). |
| Antagonist | Hyoscyamine, Atropine | Competitively blocks agonist binding.[2] | Prevents agonist-induced stimulation and desensitization. |
| Inverse Agonist | Hyoscyamine (in some systems) | Suppresses constitutive (agonist-independent) receptor activity.[4] | Reduction in basal signaling activity. |
Table 2: Time Course of Agonist-Induced Desensitization Events in Smooth Muscle
| Time of Agonist Exposure | Observed Phenomenon | Receptor/Cellular State | Reference |
| 15 seconds | Fast Desensitization | Reduced agonist affinity. | [9] |
| 1 minute | Transient Resensitization | Complete recovery of agonist affinity and coupling to G-proteins. | [9] |
| 30 minutes | Re-desensitization | Uncoupling of receptor from G-protein and a decrease in agonist affinity. | [9] |
| > 3 hours | Downregulation | Increased number of binding sites but without recovery of the response. | [9] |
Visualizing Key Processes
Caption: Agonist-induced muscarinic receptor desensitization pathway.
Caption: Workflow for assessing desensitization and its prevention.
Detailed Experimental Protocols
Protocol 1: Induction and Prevention of Desensitization in Isolated Smooth Muscle (e.g., Guinea Pig Ileum)
This protocol details how to measure desensitization of contractile response in an isolated smooth muscle preparation and how to test the ability of hyoscyamine to prevent it.
Materials:
-
Isolated guinea pig ileum segments
-
Organ bath system with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Isometric force transducer
-
Data acquisition system
-
Muscarinic agonist stock solution (e.g., Carbachol, 10 mM)
-
Muscarinic antagonist stock solution (e.g., Hyoscyamine sulfate, 1 mM)
-
Physiological salt solution for dilutions and washing
Procedure:
Part A: Inducing Desensitization
-
Tissue Preparation: Mount a segment of the ileum in the organ bath under a resting tension of ~1 gram. Allow it to equilibrate for 45-60 minutes, with washes every 15 minutes.
-
Baseline Response (R1): Perform a cumulative concentration-response curve for carbachol to determine the EC₅₀ and maximal response. Alternatively, for a simpler desensitization protocol, apply a single concentration of carbachol (e.g., 1 µM) for 1 minute to elicit a contractile response. This is your baseline response (R1).
-
Washout: Wash the tissue thoroughly with fresh, pre-warmed physiological salt solution 3-4 times over a 15-20 minute period until the baseline tension is restored.
-
Desensitization Induction: Add a higher concentration of carbachol (e.g., 30 µM) to the bath and incubate for 20 minutes.[8]
-
Second Washout: Wash the tissue thoroughly again as in step 3.
-
Test Response (R2): Re-apply the same concentration of carbachol used in step 2 (1 µM) for 1 minute and record the contractile response (R2).
-
Analysis: Compare the amplitude of R2 to R1. A significant reduction in R2 (R2 < R1) indicates that desensitization has occurred.
Part B: Preventing Desensitization with Hyoscyamine
-
Tissue Preparation and Baseline: Use a fresh ileum segment. Repeat steps 1-3 from Part A to establish a baseline response (R1) and washout.
-
Antagonist Pre-incubation: Add hyoscyamine (e.g., final concentration 100 nM) to the organ bath and incubate for 20 minutes.
-
Co-incubation: Without washing out the hyoscyamine , add the desensitizing concentration of carbachol (30 µM) and co-incubate for 20 minutes. You should observe little to no contraction due to the antagonistic effect of hyoscyamine.
-
Washout: Wash the tissue thoroughly with fresh physiological salt solution for at least 30 minutes to remove both the agonist and antagonist.
-
Test Response (R2): Re-apply the initial concentration of carbachol (1 µM) for 1 minute and record the contractile response (R2).
-
Analysis: Compare the amplitude of R2 to R1. If hyoscyamine prevented desensitization, R2 should be approximately equal to R1.
Protocol 2: Measuring Receptor Internalization using Radioligand Binding
This protocol provides a method to quantify the loss of cell surface receptors, a key component of long-term desensitization.
Materials:
-
Cultured cells expressing muscarinic receptors (e.g., CHO-m3 or HEK293 cells)
-
Cell culture medium and plates
-
Muscarinic agonist (e.g., Carbachol)
-
Muscarinic antagonist (e.g., Hyoscyamine)
-
Hydrophilic radioligand that does not readily cross the cell membrane (e.g., [³H]N-methylscopolamine, [³H]NMS)
-
Hydrophobic (total binding) and hydrophilic (surface binding) competing ligands (e.g., Atropine)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to ~90% confluency.
-
Treatment Groups:
-
Control: No treatment.
-
Agonist-Treated: Incubate cells with a saturating concentration of carbachol (e.g., 100 µM) for a set time (e.g., 60 minutes) at 37°C.
-
Prevention: Pre-incubate cells with hyoscyamine (e.g., 1 µM) for 20 minutes, then add carbachol (100 µM) for 60 minutes.
-
-
Wash: After treatment, place plates on ice and wash cells rapidly three times with ice-cold binding buffer to remove all treatment drugs.
-
Radioligand Binding:
-
To each well, add binding buffer containing a saturating concentration of [³H]NMS (e.g., 1-2 nM).
-
For non-specific binding, add a high concentration of atropine (e.g., 10 µM) to a separate set of wells.
-
Incubate on ice for a sufficient time to reach equilibrium (e.g., 2-3 hours). Keeping the cells at a low temperature prevents further receptor trafficking during the binding assay.[1]
-
-
Wash and Lyse: Wash cells three times with ice-cold buffer to remove unbound radioligand. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate specific binding = Total counts - Non-specific counts.
-
Compare the specific binding in the agonist-treated group to the control group. A decrease in [³H]NMS binding in the agonist-treated group indicates a loss of cell surface receptors (internalization).
-
Compare the binding in the prevention group to the control. If hyoscyamine was effective, the specific binding should be similar to the control group.
-
References
- 1. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Constitutive inhibitory action of muscarinic receptors on adenylyl cyclase in cardiac membranes and its stereospecific suppression by hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activity of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Muscarinic supersensitivity and impaired receptor desensitization in G protein-coupled receptor kinase 5-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges of Hyoscyamine Delivery in In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hyoscyamine (B1674123) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of hyoscyamine in in vivo research?
A1: The primary challenges in delivering hyoscyamine for in vivo research include its poor and variable oral bioavailability, potential for rapid metabolism, and the need for frequent administration due to its short half-life.[1][2] Additionally, its anticholinergic properties can lead to a range of side effects that may interfere with experimental outcomes if not carefully monitored.[3][4]
Q2: What is the solubility of hyoscyamine in common laboratory solvents?
A2: Hyoscyamine exhibits varying solubility in different solvents. It is freely soluble in alcohol and chloroform, and soluble in water (especially at a slightly basic pH), ether, and benzene.[5] For preparing stock solutions for in vivo studies, Dimethyl Sulfoxide (DMSO) can also be used, with a solubility of up to 100 mg/mL.[6]
Q3: How stable is hyoscyamine in solution for experimental use?
A3: Hyoscyamine is sensitive to light and heat, which can affect its stability.[5] It is recommended to prepare fresh solutions for each experiment and store them protected from light. For stock solutions, it is advisable to store them at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.
Q4: What is the bioavailability of hyoscyamine in animal models?
A4: The oral bioavailability of hyoscyamine is generally low and can be variable. While specific data for many animal models is limited, human studies report a bioavailability of approximately 50%.[2] Intravenous administration provides 100% bioavailability and is often the preferred route for ensuring consistent plasma concentrations in research settings.[7] Intraperitoneal administration may offer higher bioavailability compared to the oral route in rodents.[8]
Q5: What is the typical half-life of hyoscyamine in vivo?
A5: The elimination half-life of hyoscyamine is relatively short, typically ranging from 2 to 3.5 hours.[9] This necessitates frequent administration to maintain steady-state plasma concentrations for chronic studies.
Troubleshooting Guides
Issue 1: Lack of Expected Pharmacological Effect
Possible Causes:
-
Inadequate Dose: The administered dose may be too low to elicit the desired response.
-
Poor Bioavailability: If administered orally, the drug may not be sufficiently absorbed.
-
Rapid Metabolism: The animal model may metabolize hyoscyamine more rapidly than anticipated.
-
Incorrect Administration: Improper administration technique (e.g., failed gavage) can lead to a lack of drug delivery.
-
Solution Degradation: The hyoscyamine solution may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Dose: Review the literature for effective dose ranges in your specific animal model and for the intended biological effect. Consider performing a dose-response study.
-
Change Administration Route: If using oral administration, consider switching to intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection to ensure higher and more consistent bioavailability.
-
Increase Dosing Frequency: Due to its short half-life, consider administering the drug more frequently to maintain therapeutic levels.
-
Check Administration Technique: Ensure proper training and technique for the chosen administration route. For oral gavage, verify correct placement of the gavage needle.
-
Prepare Fresh Solutions: Always prepare fresh hyoscyamine solutions for each experiment and protect them from light and heat.
Issue 2: Observation of Severe Adverse Effects or Unexpected Mortality
Possible Causes:
-
Overdose: The administered dose may be too high for the specific animal model, leading to toxicity. The LD50 in rats is 375 mg/kg.[9]
-
Anticholinergic Toxicity: Signs may include excessive thirst, dilated pupils, tachycardia, agitation, and urinary retention.[3][4]
-
Drug Interactions: Concomitant administration of other drugs with anticholinergic properties (e.g., some antihistamines, antidepressants) can potentiate the adverse effects of hyoscyamine.[7]
-
Underlying Health Conditions: Pre-existing conditions in the animal model, such as glaucoma or urinary tract obstruction, can be exacerbated by hyoscyamine.[7]
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the administered dose. Conduct a dose-escalation study to determine a safer and more effective dose.
-
Monitor for Anticholinergic Effects: Closely observe the animals for signs of anticholinergic toxicity. If severe symptoms are observed, consider discontinuing the experiment for that animal.
-
Review Concomitant Medications: Carefully review all other substances being administered to the animals to avoid potential drug interactions.
-
Ensure Animal Health: Use healthy animals and be aware of any underlying conditions that may contraindicate the use of hyoscyamine.
Data Presentation
Table 1: Physicochemical Properties of Hyoscyamine
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₃ | [2] |
| Molecular Weight | 289.37 g/mol | [2] |
| Melting Point | 108.5 °C | [5] |
| Solubility in Water | 1 g in 281 mL (at pH 9.5) | [5] |
| Solubility in Alcohol | Freely soluble | [5] |
| Solubility in Chloroform | 1 g in 1 mL | [5] |
| Solubility in Ether | 1 g in 69 mL | [5] |
| Solubility in Benzene | 1 g in 150 mL | [5] |
| Solubility in DMSO | 100 mg/mL | [6] |
Table 2: Pharmacokinetic Parameters of Hyoscyamine
| Parameter | Value | Species | Reference |
| Bioavailability (Oral) | ~50% | Human | [2] |
| Half-life | 2 - 3.5 hours | Human | [9] |
| Protein Binding | 50% | Not Specified | [2] |
| Metabolism | Primarily excreted unchanged; small amount hydrolyzed to tropine (B42219) and tropic acid. | Not Specified | [9] |
| Excretion | Primarily renal | Not Specified | [2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats for Gastrointestinal Motility Studies
Objective: To administer a precise dose of hyoscyamine orally to rats to assess its effect on gastrointestinal transit.
Materials:
-
Hyoscyamine solution in a suitable vehicle (e.g., water, 0.5% methylcellulose)
-
Sterile syringes
-
Flexible oral gavage needles (appropriate size for rats)
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Dosage Calculation: Weigh each rat and calculate the required volume of the hyoscyamine solution based on the desired dose.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it reaches the stomach. Gently insert the gavage needle into the mouth and advance it along the hard palate into the esophagus. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the hyoscyamine solution.
-
Post-Administration: Gently remove the gavage needle and return the rat to its cage. Monitor the animal for any signs of distress.
-
Gastrointestinal Motility Assay: At a predetermined time point after hyoscyamine administration, administer a non-absorbable marker (e.g., charcoal meal) and measure its transit through the gastrointestinal tract.
Protocol 2: Intraperitoneal Injection in Mice for CNS Effect Assessment
Objective: To administer hyoscyamine via intraperitoneal injection to mice to evaluate its effects on the central nervous system.
Materials:
-
Hyoscyamine solution in sterile saline
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh each mouse and calculate the required injection volume.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
-
Disinfection: Disinfect the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the hyoscyamine solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage.
-
CNS Assessment: At various time points post-injection, assess CNS-related behaviors using appropriate tests (e.g., open field test for locomotor activity, passive avoidance test for memory).[10][11]
Mandatory Visualization
Caption: Metabolic pathway of hyoscyamine.
Caption: General experimental workflow for in vivo hyoscyamine studies.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 10. Preclinical assessment of CNS drug action using eye movements in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]
Technical Support Center: Mitigating Variability in Organ Bath Responses to Hyoscyamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organ bath experiments with hyoscyamine (B1674123). Our goal is to help you achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hyoscyamine in organ bath experiments?
A1: Hyoscyamine is a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[1][2] In smooth muscle preparations commonly used in organ baths, it blocks the action of acetylcholine, leading to muscle relaxation and a reduction in contractile activity.[3][4][5]
Q2: What are the optimal physiological conditions for an organ bath experiment with hyoscyamine?
A2: To ensure tissue viability and obtain reliable results, it is crucial to maintain a stable physiological environment within the organ bath. Key parameters include:
| Parameter | Recommended Value | Rationale |
| Temperature | 37°C | Maintains physiological tissue function and enzyme activity.[6][7] |
| pH | 7.4 | Maintained by bubbling with carbogen (B8564812) gas (95% O2, 5% CO2).[6] |
| Oxygenation | Carbogen Gas (95% O2, 5% CO2) | Provides necessary oxygen for tissue respiration and maintains pH buffer.[8] |
| Physiological Salt Solution (PSS) | Krebs-Ringer Bicarbonate (KRB) Solution | Mimics the ionic composition of extracellular fluid to support tissue function.[6] |
Q3: How can I prepare my tissue to minimize variability?
A3: Proper tissue handling and preparation are critical for reducing variability in organ bath responses.
| Step | Best Practice | Rationale |
| Dissection | Handle tissues gently to avoid stretching or damage.[6] | Damaged tissue will not respond consistently. |
| Storage | Keep tissues submerged in physiological salt solution at all times.[6] | Prevents tissue degradation. |
| Size Standardization | While challenging, aim for consistent tissue specimen sizes.[9] | Reduces variability in the magnitude of contractile force. |
| Equilibration | Allow the tissue to equilibrate in the organ bath for at least 60 minutes before starting the experiment.[10] | Enables the tissue to stabilize and reach a baseline state. |
Q4: How can I minimize the risk of tachyphylaxis in my experiments?
A4: Tachyphylaxis, a rapid decrease in response to a drug after repeated administration, can be a source of variability.
| Mitigation Strategy | Description |
| Adequate Washout | Thoroughly wash the tissue with fresh physiological salt solution between drug administrations to remove all traces of the previous dose.[10] |
| Rest Periods | Allow sufficient time for the tissue to return to its baseline state before administering the next drug concentration.[10] |
| Cumulative vs. Non-Cumulative Dosing | Consider the appropriate dosing strategy. While cumulative concentration-response curves are common, for drugs known to cause tachyphylaxis, a non-cumulative approach with adequate washout between each dose may be necessary. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your organ bath experiments with hyoscyamine.
Issue 1: Inconsistent or weak tissue contractions in response to agonists.
| Possible Cause | Troubleshooting Step |
| Poor Tissue Viability | Ensure the tissue was handled gently during dissection and constantly kept in physiological salt solution.[6] |
| Verify that the organ bath temperature, pH, and oxygenation are within the optimal ranges.[6] | |
| Incorrect Agonist Concentration | Double-check your agonist stock solution calculations and dilutions.[11] |
| Suboptimal Tissue Tension | Ensure the appropriate passive tension has been applied to the tissue. This needs to be determined empirically for each tissue type.[10] |
| Tissue Fatigue | If conducting long experiments, be aware that tissue responses can diminish over time.[8] Consider using fresh tissue preparations for longer protocols. |
Issue 2: High variability in the inhibitory effect of hyoscyamine.
| Possible Cause | Troubleshooting Step |
| Inaccurate Drug Concentrations | Calibrate your pipettes regularly. Prepare fresh drug dilutions for each experiment. |
| Ensure the exact volume of the organ bath is known for accurate concentration calculations. | |
| Insufficient Incubation Time | Allow for a sufficient pre-incubation period with hyoscyamine before adding the agonist to ensure it has reached its site of action. A 20-minute incubation is a common starting point.[6] |
| Variability in Tissue Size | While normalization can be complex, consider normalizing contraction data to a parameter like tissue weight or cross-sectional area. However, the best normalization parameter should be determined for each specific tissue type.[9] |
| pH and Temperature Fluctuations | Monitor and maintain stable temperature and pH throughout the experiment, as these can affect drug activity.[7][12] |
Issue 3: Unexpected or paradoxical tissue responses.
| Possible Cause | Troubleshooting Step |
| Drug Purity/Stability | Use high-purity hyoscyamine and store it according to the manufacturer's instructions. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned. Use separate pipette tips for each drug to avoid cross-contamination. |
| Complex Biological Responses | In some cases, unexpected responses can be due to the complex pharmacology of the tissue. Review the literature for similar findings with your specific tissue preparation. |
Visualizing Experimental Processes and Pathways
To further clarify the experimental setup and the underlying pharmacology, the following diagrams are provided.
Caption: Experimental workflow for an organ bath study with hyoscyamine.
Caption: Antagonism of acetylcholine signaling by hyoscyamine.
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Normalization of organ bath contraction data for tissue specimen size: does one approach fit all? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Factors Affecting the Growth and Hyoscyamine Production during Batch Culture of Transformed Roots of Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Hyoscyamine Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of hyoscyamine (B1674123) solutions. Below you will find a troubleshooting guide for common issues, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of hyoscyamine solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency in Stored Solution | 1. Chemical Degradation: Exposure to elevated temperatures, inappropriate pH, or light can cause hydrolysis of the ester linkage in hyoscyamine.[1] 2. Adsorption: Hyoscyamine may adsorb to the surface of certain container materials. | 1. Storage Conditions: Store solutions at a controlled room temperature, typically between 15-30°C (59-86°F), and protect from light by using amber vials or storing in the dark.[2][3][4][5][6][7] 2. pH Control: Maintain the pH of the solution within a stable range, as both acidic and basic conditions can accelerate degradation.[8] 3. Container Selection: Use high-quality, inert glass or polypropylene (B1209903) containers. |
| Appearance of Precipitate or Cloudiness | 1. pH Shift: Changes in pH can affect the solubility of hyoscyamine sulfate (B86663). 2. Contamination: Microbial growth or introduction of foreign particles. | 1. pH Verification: Check the pH of the solution and adjust if necessary with a suitable buffer. 2. Filtration: Use a 0.22 µm syringe filter to remove any particulate matter. 3. Aseptic Technique: Employ sterile handling techniques when preparing and accessing the solution to prevent contamination. |
| Inconsistent Analytical Results (HPLC) | 1. Improper Sample Handling: Degradation of the sample after collection but before analysis. 2. Methodological Issues: The HPLC method may not be stability-indicating, or system suitability parameters may not be met. | 1. Sample Preparation: Keep samples cool and protected from light during preparation and analysis. 2. Method Validation: Ensure the analytical method is validated for stability-indicating properties, capable of separating hyoscyamine from its degradation products.[8][9] |
| Discoloration of the Solution | 1. Photodegradation: Exposure to UV or visible light can lead to the formation of colored degradation products.[10] 2. Oxidation: Although less common for hyoscyamine, oxidative degradation can sometimes lead to discoloration. | 1. Light Protection: Store solutions in light-resistant containers.[2][5][7] 2. Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the storage container with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of hyoscyamine solutions?
A1: For long-term storage, hyoscyamine solutions should be kept at a controlled room temperature, between 15°C and 30°C (59°F to 86°F).[3][4] It is crucial to protect the solution from light and moisture by storing it in a tightly sealed, light-resistant container, such as an amber glass vial.[2][5][6][7]
Q2: How does pH affect the stability of hyoscyamine solutions?
A2: The stability of hyoscyamine is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond, which is a primary degradation pathway.[8] Extreme pH levels should be avoided to minimize degradation.[11]
Q3: What are the main degradation products of hyoscyamine in solution?
A3: The primary degradation pathway for hyoscyamine is hydrolysis of its ester linkage, which results in the formation of tropine (B42219) and tropic acid.[4][7][12][13][14] Under certain conditions, other related substances may also be formed.
Q4: Is it necessary to store hyoscyamine solutions in a refrigerator or freezer?
A4: Generally, refrigeration or freezing is not required and storage at controlled room temperature is recommended.[3][4] In fact, subjecting solutions to freezing temperatures without proper formulation studies could potentially lead to precipitation or other physical changes.
Q5: How can I tell if my hyoscyamine solution has degraded?
A5: Visual signs of degradation can include discoloration, cloudiness, or the formation of a precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of a hyoscyamine solution is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of active ingredient remaining and detect the presence of degradation products.[8][9]
Quantitative Data Summary
| Condition | Stress Level | Expected Outcome | Primary Degradation Pathway |
| Temperature | Elevated (e.g., 40-60°C) | Increased rate of degradation. | Hydrolysis |
| pH | Acidic (e.g., pH < 3) | Accelerated degradation.[8] | Hydrolysis |
| Basic (e.g., pH > 8) | Significant to extensive degradation.[8] | Hydrolysis | |
| Light | Exposure to UV or direct sunlight | Potential for photodegradation.[10] | Photolysis |
| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Moderate degradation may occur.[8] | Oxidation |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Hyoscyamine
This protocol describes a representative HPLC method for the quantification of hyoscyamine and the separation of its primary degradation products.
1. Objective: To determine the concentration of hyoscyamine in a solution and to separate it from its potential degradation products, such as tropine and tropic acid.
2. Materials and Reagents:
-
Hyoscyamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer and an organic modifier (e.g., Methanol or Acetonitrile). A common mobile phase consists of a ratio such as 50:50 (v/v) of a pH-adjusted buffer and organic solvent.[8] For example, a mobile phase of methanol and phosphate buffer at pH 5.4 has been used.[6] |
| Flow Rate | 1.0 - 1.3 mL/min[6][8] |
| Detection Wavelength | 210 nm[8][9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
4. Preparation of Solutions:
-
Mobile Phase: Prepare the phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH with orthophosphoric acid. Filter the buffer and the organic solvent through a 0.45 µm membrane filter before use and degas.
-
Standard Solution: Accurately weigh a known amount of hyoscyamine reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the assay.
-
Sample Solution: Dilute the hyoscyamine solution to be tested with the mobile phase to an expected concentration within the linear range of the assay.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the standard solution multiple times to ensure the system is operating correctly (check for parameters like tailing factor, theoretical plates, and reproducibility of peak areas).
-
Inject the standard solution, followed by the sample solutions.
-
Record the chromatograms and integrate the peak areas.
6. Calculation: Calculate the concentration of hyoscyamine in the sample solution by comparing the peak area of the sample to the peak area of the standard solution.
Visualizations
Caption: Troubleshooting workflow for hyoscyamine solution stability issues.
Caption: Primary chemical degradation pathway of hyoscyamine in solution.
References
- 1. Stability of hyoscyamine in some B.P.C. mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. buzzrx.com [buzzrx.com]
- 4. drugs.com [drugs.com]
- 5. DailyMed - HYOSCYAMINE SULFATE TAB- hyoscyamine sulfate tablet [dailymed.nlm.nih.gov]
- 6. Hyoscyamine Sulfate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abap.co.in [abap.co.in]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
Validation & Comparative
Hyoscyamine vs. Atropine: An In Vitro Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological potencies of hyoscyamine (B1674123) and atropine (B194438), focusing on their activity as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. The information presented is supported by established experimental data and methodologies to aid in research and development decisions.
Introduction to Hyoscyamine and Atropine
Hyoscyamine and atropine are closely related tropane (B1204802) alkaloids that function as competitive, non-selective antagonists of muscarinic acetylcholine receptors.[1][2][3] The key distinction between them lies in their stereochemistry. Atropine is a racemic mixture of dextro- (+) and levo- (-) hyoscyamine.[1][4][5] The pharmacological activity, however, is almost exclusively attributed to the levo-isomer, (-)-hyoscyamine, which is commonly referred to simply as hyoscyamine.[3][6] The dextro-isomer is considered nearly inactive.[3] Consequently, pure (-)-hyoscyamine is approximately twice as potent as atropine on a molar basis.[3] Both compounds lack significant selectivity among the five muscarinic receptor subtypes (M1-M5).[1][7]
Quantitative Potency Comparison
The in vitro potency of these antagonists is typically quantified by their inhibition constant (Kᵢ), which represents their binding affinity for a receptor. A lower Kᵢ value indicates a higher binding affinity. The data presented in the following table are representative values derived from radioligand binding assays performed on membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human muscarinic receptor subtypes.
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ) in nM (Range) |
| M1 | Atropine | 0.9 - 2.0 |
| (-)-Hyoscyamine | 0.4 - 1.0 | |
| M2 | Atropine | 1.0 - 2.5 |
| (-)-Hyoscyamine | 0.5 - 1.2 | |
| M3 | Atropine | 1.1 - 2.8 |
| (-)-Hyoscyamine | 0.6 - 1.4 | |
| M4 | Atropine | 0.8 - 2.2 |
| (-)-Hyoscyamine | 0.4 - 1.1 | |
| M5 | Atropine | 1.5 - 4.0 |
| (-)-Hyoscyamine | 0.7 - 2.0 |
Note: The Kᵢ values are compiled ranges from multiple studies and demonstrate the approximately two-fold higher affinity of (-)-hyoscyamine compared to racemic atropine across all receptor subtypes.
Experimental Protocols
The determination of antagonist potency relies on standardized in vitro assays. The most common methodologies are detailed below.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor. The protocol involves incubating cell membranes expressing the target receptor with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled competitor drug (atropine or hyoscyamine). The competitor drug displaces the radioligand. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC₅₀. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (Calcium Flux)
Functional assays measure the ability of an antagonist to inhibit the cellular response triggered by an agonist. For M1, M3, and M5 receptors, which couple to the Gq protein, agonist binding stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ). In this assay, cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. The ability of increasing concentrations of atropine or hyoscyamine to inhibit the calcium influx induced by a fixed concentration of an agonist (like acetylcholine or carbachol) is measured. The resulting IC₅₀ value reflects the functional potency of the antagonist.
Caption: Simplified Gq protein signaling pathway for M1/M3/M5 receptors.
Summary
The primary difference in the in vitro potency between hyoscyamine and atropine stems from their stereoisomeric composition. As the pharmacologically active levo-isomer, hyoscyamine exhibits approximately double the binding affinity and functional potency of racemic atropine at muscarinic receptors. Both are potent and non-selective antagonists. For experimental designs requiring the highest precision and potency, the use of stereochemically pure (-)-hyoscyamine is recommended over atropine.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hyoscyamine's Mechanism of Action: A Comparative Guide Using Muscarinic Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of hyoscyamine's mechanism of action by comparing its expected effects with experimental data from studies utilizing muscarinic receptor knockout (KO) mice. While direct experimental data on hyoscyamine (B1674123) in these specific mouse models is limited in publicly available literature, this guide synthesizes findings from studies using other non-selective muscarinic antagonists, such as atropine (B194438) and scopolamine, to provide a robust framework for validating hyoscyamine's activity.
Hyoscyamine, a tropane (B1204802) alkaloid, functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of acetylcholine, it inhibits parasympathetic nerve stimulation of smooth muscle, cardiac muscle, and exocrine glands.[1] To dissect the contribution of each of the five muscarinic receptor subtypes (M1-M5) to the overall effects of hyoscyamine, researchers can utilize KO mice, which lack a specific muscarinic receptor. Observing the physiological or behavioral response to a muscarinic antagonist in these mice, compared to wild-type (WT) controls, allows for the attribution of specific effects to individual receptor subtypes.
Predicted Effects of Hyoscyamine in Muscarinic Receptor Knockout Mice
Based on its non-selective antagonist profile, the following outcomes are predicted when administering hyoscyamine to muscarinic receptor KO mice:
-
If a physiological response to hyoscyamine is ABSENT in a specific KO mouse line , it indicates that the knocked-out receptor is ESSENTIAL for that particular effect of the drug.
-
If a physiological response to hyoscyamine is PRESENT in a specific KO mouse line , it suggests that the knocked-out receptor is NOT ESSENTIAL for that effect, and other muscarinic receptor subtypes are involved.
-
If a physiological response to hyoscyamine is DIMINISHED but not absent in a specific KO mouse line , it implies that the knocked-out receptor contributes to the effect, but other subtypes also play a role.
Comparative Experimental Data from Muscarinic Antagonist Studies in KO Mice
The following tables summarize quantitative data from studies using muscarinic agonists and antagonists in various mAChR KO mouse models. This data serves as a proxy to validate the predicted mechanism of hyoscyamine.
Table 1: Effects of Muscarinic Ligands on Salivation in M1 and M3 Receptor Knockout Mice
| Muscarinic Receptor Genotype | Agonist | Agonist Dose | Salivary Secretion (relative to Wild-Type) | Antagonist Effect | Reference |
| M1 KO | Pilocarpine (B147212) | 1 mg/kg | Significantly Reduced | Reduced salivation indicates M1 receptor involvement. | [2] |
| M3 KO | Pilocarpine | 1 mg/kg | Significantly Reduced | Reduced salivation indicates M3 receptor involvement. | [2][3] |
| M1/M3 Double KO | Pilocarpine | 1-15 mg/kg | Abolished | Complete lack of salivation suggests M1 and M3 are the primary receptors mediating this effect. | [2] |
Interpretation for Hyoscyamine: As a non-selective antagonist, hyoscyamine is expected to reduce salivation in wild-type mice. In M1 or M3 single KO mice, a reduction in the antisialagogue effect of hyoscyamine would be anticipated, with a complete loss of this effect in M1/M3 double KO mice.
Table 2: Effects of Muscarinic Ligands on Heart Rate in M2 and M3 Receptor Knockout Mice
| Muscarinic Receptor Genotype | Agonist/Antagonist | Effect on Heart Rate in KO vs. Wild-Type | Implication for Receptor Function | Reference |
| M2 KO | Carbachol (B1668302) (agonist) | Abolished negative chronotropic (bradycardic) effect. | M2 is the primary receptor mediating muscarinic-induced bradycardia. | [4][5] |
| M3 KO | Carbachol (agonist) | No significant change in negative chronotropic effect. | M3 is not primarily involved in muscarinic-induced bradycardia. | [4] |
| M2/M3 Double KO | Carbachol (agonist) | No effect on heart rate. | Confirms M2 as the key mediator of cholinergic heart rate reduction. | [4] |
Interpretation for Hyoscyamine: Hyoscyamine's ability to increase heart rate (tachycardia) is primarily due to blocking the M2 receptor-mediated vagal tone. Therefore, the tachycardic effect of hyoscyamine would be significantly blunted or absent in M2 KO mice compared to wild-type mice.
Table 3: Effects of Muscarinic Ligands on Gastrointestinal Motility in M2 and M3 Receptor Knockout Mice
| Muscarinic Receptor Genotype | Agonist/Antagonist | Effect on Ileal/Colonic Contraction in KO vs. Wild-Type | Implication for Receptor Function | Reference |
| M2 KO | Carbachol (agonist) | Reduced contractile response. | M2 receptors contribute to gastrointestinal smooth muscle contraction. | [6][7] |
| M3 KO | Carbachol (agonist) | Markedly reduced or non-sustained contraction. | M3 receptors play a major role in gastrointestinal smooth muscle contraction. | [6][7] |
| M2/M3 Double KO | Carbachol (agonist) | Abolished contractile response. | M2 and M3 receptors are both essential for cholinergic-induced gut motility. | [8][9] |
| Wild-Type | Atropine (antagonist) | Reduced fecal excretion. | Confirms the role of muscarinic receptors in colonic motility. | [10] |
Interpretation for Hyoscyamine: Hyoscyamine's antispasmodic effect on the gut is mediated by blocking both M2 and M3 receptors. In M2 or M3 single KO mice, the inhibitory effect of hyoscyamine on gut motility would be diminished. In M2/M3 double KO mice, hyoscyamine would have little to no effect on baseline or stimulated gastrointestinal contractions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of muscarinic antagonist mechanisms.
Measurement of Salivary Secretion
-
Animal Preparation: Anesthetize wild-type and muscarinic receptor KO mice (e.g., with a ketamine/xylazine cocktail).[11]
-
Baseline Saliva Collection: Carefully collect any pre-existing saliva from the oral cavity using a pre-weighed cotton ball or absorbent swab for a defined period (e.g., 5 minutes).
-
Drug Administration: Administer hyoscyamine or a vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Stimulated Saliva Collection: At a defined time post-injection, administer a muscarinic agonist such as pilocarpine (e.g., 0.5 mg/kg, s.c.) to induce salivation.
-
Quantification: Collect saliva for a set duration (e.g., 15-30 minutes) using pre-weighed cotton swabs placed in the mouth. The amount of saliva is determined by the change in swab weight.[11]
-
Data Analysis: Compare the amount of saliva produced in hyoscyamine-treated versus vehicle-treated animals across the different mouse genotypes.
Measurement of Heart Rate
-
In Vivo Measurement (Telemetry): For chronic studies, surgically implant telemetry transmitters in wild-type and KO mice to continuously monitor electrocardiogram (ECG) and heart rate. After a recovery period, administer hyoscyamine or vehicle and record changes in heart rate.
-
Ex Vivo Measurement (Langendorff Preparation):
-
Euthanize mice and rapidly excise the heart.
-
Mount the heart on a Langendorff apparatus and perfuse with oxygenated Krebs-Henseleit solution.[4]
-
Record baseline heart rate via ECG electrodes.
-
Administer hyoscyamine directly into the perfusion solution at varying concentrations.
-
Record the resulting changes in heart rate.[4]
-
-
Data Analysis: Compare the baseline and hyoscyamine-induced changes in heart rate between wild-type and KO mice.
Measurement of Gastrointestinal Motility
-
In Vitro Muscle Strip Contraction:
-
Euthanize wild-type and KO mice and dissect segments of the ileum or colon.[8][9]
-
Mount longitudinal muscle strips in an organ bath containing oxygenated Tyrode's solution at 37°C.[8]
-
Record isometric contractions using a force transducer.
-
After an equilibration period, induce contractions with a muscarinic agonist like carbachol or via electrical field stimulation.
-
In the presence of the agonist, add increasing concentrations of hyoscyamine to determine its inhibitory effect.[8][9]
-
-
Data Analysis: Compare the concentration-response curves for hyoscyamine's inhibition of agonist-induced contractions between wild-type and KO mouse tissues.
Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways antagonized by hyoscyamine.
Experimental Workflow
Caption: Workflow for validating hyoscyamine's mechanism with KO mice.
Conclusion
The use of muscarinic receptor knockout mice provides an invaluable tool for dissecting the complex pharmacology of non-selective antagonists like hyoscyamine. By comparing the physiological responses of wild-type and various KO mouse lines to muscarinic ligands, researchers can definitively attribute specific drug effects to individual receptor subtypes. The compiled data from studies using analogous compounds strongly supports the role of M1 and M3 receptors in mediating effects on salivation, M2 receptors in controlling heart rate, and a combination of M2 and M3 receptors in regulating gastrointestinal motility. This comparative approach, grounded in genetic models, offers a powerful method for validating the established mechanisms of hyoscyamine and other anticholinergic drugs.
References
- 1. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M(3) muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M3 Muscarinic Receptors Mediate Positive Inotropic Responses in Mouse Atria: A Study with Muscarinic Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M(2) and M(4) receptor knockout mice: muscarinic receptor function in cardiac and smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor subtypes involved in regulation of colonic motility in mice: functional studies using muscarinic receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of M2 and M3 muscarinic receptors in cholinergic nerve-induced contractions in mouse ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice Lacking M2 and M3 Muscarinic Acetylcholine Receptors Are Devoid of Cholinergic Smooth Muscle Contractions But Still Viable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rakuno.repo.nii.ac.jp [rakuno.repo.nii.ac.jp]
- 10. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hyoscyamine and Other Anticholinergics via Schild Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative antagonist potencies of hyoscyamine (B1674123), atropine, scopolamine (B1681570), and ipratropium (B1672105), with supporting experimental data and protocols.
This guide provides a comprehensive comparison of the anticholinergic agent hyoscyamine with other commonly used muscarinic receptor antagonists: atropine, scopolamine (also known as hyoscine), and ipratropium. The analysis is centered on the principles of Schild analysis, a cornerstone of pharmacological research for quantifying the potency of competitive antagonists. This document presents quantitative data in a clear, tabular format, details the experimental protocols for obtaining such data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Antagonist Potencies (pA2 values)
The potency of a competitive antagonist is expressed by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The data presented below were obtained from Schild plot analysis on isolated guinea pig or rat ileum preparations, common models for studying muscarinic receptor antagonism.
| Anticholinergic Agent | pA2 Value | Test Tissue | Agonist | Schild Slope | Reference |
| Hyoscyamine (l-atropine) | 9.04 ± 0.03 | Rat Ileum (M3) | Competitive | [1] | |
| Atropine | 9.93 ± 0.04 | Guinea Pig Ileum | Acetylcholine (B1216132) | Competitive | [2] |
| Scopolamine (Hyoscine) | 9.46 ± 0.05 | Guinea Pig Ileum | Acetylcholine | Competitive | [2] |
| Ipratropium | Data Not Found |
Note: The pA2 value for hyoscyamine is for the S-(-)-enantiomer, which is the more active form.[1] While a direct pA2 value for ipratropium from a comparable Schild analysis on guinea pig ileum was not found in the reviewed literature, it is a well-established potent muscarinic antagonist.
Experimental Protocols: Schild Analysis in Isolated Ileum
The determination of pA2 values for anticholinergic drugs is typically performed using an isolated organ bath setup with a strip of guinea pig or rat ileum. The following is a detailed methodology for a typical Schild analysis experiment.[2][3][4]
1. Tissue Preparation:
-
A male guinea pig (or rat) is euthanized according to ethical guidelines.
-
A segment of the ileum is excised and placed in a petri dish containing a physiological salt solution (e.g., Tyrode's solution), which is continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The longitudinal muscle strip is carefully dissected and mounted in an organ bath containing the physiological salt solution maintained at 37°C.
2. Apparatus Setup:
-
The organ bath is connected to a water jacket for temperature control.
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer.
-
The transducer is linked to a data acquisition system to record changes in muscle tension.
3. Equilibration and Agonist Concentration-Response Curve:
-
The tissue is allowed to equilibrate for a period of 60-90 minutes, with the physiological solution being replaced every 15 minutes.
-
A cumulative concentration-response curve for an agonist, typically acetylcholine or carbachol, is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.
4. Antagonist Incubation and Shifted Concentration-Response Curves:
-
The tissue is washed to remove the agonist and allowed to return to its baseline tension.
-
A known concentration of the antagonist (e.g., hyoscyamine) is added to the bath and incubated for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
This process is repeated with at least two to three different concentrations of the antagonist.
5. Data Analysis and Schild Plot Construction:
-
The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 (concentration of agonist producing 50% of the maximal response) in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the data points should fall on a straight line with a slope that is not significantly different from 1.
-
The pA2 value is determined by the x-intercept of the Schild regression line.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Muscarinic Receptor Signaling Pathway
Anticholinergic drugs like hyoscyamine exert their effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. This diagram illustrates the primary signaling cascade initiated by the activation of M3 muscarinic receptors, which are predominant in smooth muscle tissues like the ileum.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Schild Analysis Experimental Workflow
The following diagram outlines the logical flow of a Schild analysis experiment, from tissue preparation to the final determination of the pA2 value.
Caption: Schild Analysis Experimental Workflow.
References
- 1. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
A Comparative Analysis of the Biological Activity of Hyoscyamine Enantiomers
A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective interactions of (-)-hyoscyamine and (+)-hyoscyamine with muscarinic acetylcholine (B1216132) receptors.
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a potent antimuscarinic agent. It exists as a racemic mixture of two enantiomers: (-)-hyoscyamine (also known as L-hyoscyamine or S-(-)-hyoscyamine) and (+)-hyoscyamine (also known as D-hyoscyamine or R-(+)-hyoscyamine). Atropine is the racemic form of hyoscyamine.[1] It is well-established that the biological activity of hyoscyamine resides almost exclusively in the (-)-enantiomer, a classic example of stereoselectivity in pharmacology.[2][3] This guide provides a detailed comparison of the biological activities of these enantiomers, supported by experimental data, to elucidate the profound impact of chirality on their pharmacological profiles.
Comparative Quantitative Data
The differential effects of hyoscyamine enantiomers are most evident in their binding affinities for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following tables summarize the quantitative data from various studies, showcasing the significantly higher affinity of (-)-hyoscyamine for these receptors.
| Enantiomer | Receptor Subtype | pA2 Value (± SEM) | Tissue/System |
| (-)-Hyoscyamine | M1 | 9.33 ± 0.03 | Rabbit Vas Deferens |
| M2 | 8.95 ± 0.01 | Rat Atrium | |
| M3 | 9.04 ± 0.03 | Rat Ileum | |
| (+)-Hyoscyamine | M1 | 7.05 ± 0.05 | Rabbit Vas Deferens |
| M2 | 7.25 ± 0.04 | Rat Atrium | |
| M3 | 6.88 ± 0.05 | Rat Ileum | |
| pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[4] |
| Enantiomer | Receptor Subtype | pKi Value (± SEM) | System |
| (-)-Hyoscyamine | m1 | 9.48 ± 0.18 | CHO-K1 cells |
| m2 | 9.45 ± 0.31 | CHO-K1 cells | |
| m3 | 9.30 ± 0.19 | CHO-K1 cells | |
| m4 | 9.55 ± 0.13 | CHO-K1 cells | |
| m5 | 9.24 ± 0.30 | CHO-K1 cells | |
| (+)-Hyoscyamine | m1 | 8.21 ± 0.07 | CHO-K1 cells |
| m2 | 7.89 ± 0.06 | CHO-K1 cells | |
| m3 | 8.06 ± 0.18 | CHO-K1 cells | |
| m4 | 8.35 ± 0.11 | CHO-K1 cells | |
| m5 | 8.17 ± 0.08 | CHO-K1 cells | |
| pKi is the negative logarithm of the inhibition constant (Ki), which represents the affinity of a ligand for a receptor.[4] |
Pharmacological Effects
The profound difference in receptor affinity translates to a marked disparity in the pharmacological effects of the two enantiomers.
(-)-Hyoscyamine: As a potent, non-selective competitive antagonist of all five muscarinic receptor subtypes, (-)-hyoscyamine effectively blocks the actions of acetylcholine.[3][5] This antagonism leads to a range of physiological effects, including:
-
Antispasmodic activity: Relaxation of smooth muscle in the gastrointestinal and urinary tracts.[6]
-
Reduced secretions: Decreased production of saliva, bronchial mucus, and stomach acid.[3]
-
Cardiovascular effects: Increased heart rate by blocking M2 receptors in the heart.[5]
-
Central nervous system effects: Can cause sedation, and in higher doses, delirium and hallucinations.[5]
(+)-Hyoscyamine: In stark contrast, (+)-hyoscyamine is significantly less potent, with some studies suggesting it is nearly inactive as a muscarinic antagonist.[3] However, some research indicates that at very low concentrations, R-(+)-hyoscyamine may paradoxically increase acetylcholine release, an effect not observed with the S-(-) enantiomer.[4] This suggests a more complex and not fully understood pharmacology for the dextrorotatory isomer. One study reported that R-(+)-hyoscyamine exhibits analgesic properties, while S-(-)-hyoscyamine is devoid of such activity.[7]
Signaling Pathways
Hyoscyamine enantiomers exert their effects by competitively binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling pathways are dependent on the receptor subtype.
Caption: Muscarinic acetylcholine receptor signaling pathways.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and isolated organ bath functional assays.
Radioligand Binding Assay for pKi Determination
This method is used to determine the affinity of a drug (in this case, the hyoscyamine enantiomers) for a specific receptor subtype.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype are isolated through homogenization and centrifugation.[6]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine), and varying concentrations of the unlabeled competitor (either (-)-hyoscyamine or (+)-hyoscyamine).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6]
-
Filtration and Washing: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, and the pKi is the negative logarithm of the Ki.
Isolated Organ Bath Functional Assay for pA2 Determination (Schild Analysis)
This functional assay measures the potency of an antagonist by quantifying its ability to inhibit the physiological response induced by an agonist in an isolated tissue.
Detailed Methodology:
-
Tissue Preparation: A piece of tissue containing the muscarinic receptor of interest (e.g., guinea pig ileum for M3 receptors) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[6]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time, with regular washing.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), measuring the contractile response of the tissue.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist ((-)-hyoscyamine or (+)-hyoscyamine) for a set period.
-
Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Schild Plot: Steps 4 and 5 are repeated with increasing concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is constructed. The x-intercept of this plot gives the pA2 value.[5][8]
Conclusion
The comparative study of hyoscyamine enantiomers provides a compelling illustration of the principle of stereoselectivity in drug action. The significantly higher affinity of (-)-hyoscyamine for all muscarinic receptor subtypes, as demonstrated by quantitative binding and functional assays, is the basis for its potent anticholinergic effects. In contrast, (+)-hyoscyamine is largely inactive as a muscarinic antagonist. This knowledge is crucial for drug development, emphasizing the importance of chiral separation and the evaluation of individual enantiomers to optimize therapeutic efficacy and minimize potential off-target effects. The distinct pharmacological profiles of the hyoscyamine enantiomers underscore the necessity of considering stereochemistry in the design and application of chiral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neuron.mefst.hr [neuron.mefst.hr]
- 8. Pa2 determination | PPTX [slideshare.net]
Comparative Efficacy of Hyoscyamine Against Acetylcholine-Induced Smooth Muscle Spasm
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of hyoscyamine (B1674123) in antagonizing smooth muscle contractions induced by the known spasmogen, acetylcholine (B1216132). The document outlines the pharmacological basis of hyoscyamine's action, presents relevant experimental data, and provides detailed protocols for in vitro validation.
Introduction
Hyoscyamine is a tropane (B1204802) alkaloid and the levo-isomer of atropine (B194438), acting as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its antispasmodic properties are primarily attributed to its ability to block the M3 muscarinic receptor subtype in smooth muscle, thereby inhibiting the contractile effects of acetylcholine.[2] Acetylcholine, a major neurotransmitter of the parasympathetic nervous system, is a potent spasmogen that induces contraction of smooth muscles in the gastrointestinal tract, bladder, and bronchi.[3] Validating the efficacy of hyoscyamine against acetylcholine-induced spasms is a critical step in preclinical drug development and pharmacological research.
Mechanism of Action: Hyoscyamine as a Muscarinic Antagonist
Hyoscyamine exerts its antispasmodic effect by competitively blocking the binding of acetylcholine to muscarinic receptors on smooth muscle cells.[4][5] This antagonism prevents the initiation of the intracellular signaling cascade that leads to muscle contraction.
The signaling pathway for acetylcholine-induced smooth muscle contraction is well-established. Upon binding to the M3 muscarinic receptor, a Gq protein is activated, which in turn stimulates phospholipase C (PLC).[2][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction.[7]
Hyoscyamine, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire downstream signaling cascade.
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Hyoscyamine Antagonism
Caption: Acetylcholine signaling pathway leading to smooth muscle contraction and its inhibition by hyoscyamine.
Quantitative Data: Efficacy of Hyoscyamine
The potency of an antagonist is often expressed as its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a greater potency.
| Antagonist | Spasmogen | Receptor Subtype | Preparation | pA2 / pKi Value | Reference |
| S-(-)-Hyoscyamine | Acetylcholine | M3 | Rat Ileum | pA2: 9.04 ± 0.03 | [8] |
| S-(-)-Hyoscyamine | - | m3 (human) | CHO-K1 cells | pKi: 9.30 ± 0.19 | [8] |
Note: pKi is the negative logarithm of the inhibition constant (Ki) and is analogous to pA2 for competitive antagonists.
It is noteworthy that hyoscyamine is approximately twice as potent as atropine, as atropine is a racemic mixture of d- and l-hyoscyamine, with the l-isomer (hyoscyamine) being the pharmacologically active component.[1][3]
Experimental Protocols
The isolated guinea pig ileum preparation is a classic and reliable in vitro model for studying the effects of spasmogens and antispasmodic agents on smooth muscle contraction.
Experimental Workflow for Validating Hyoscyamine Efficacy
References
- 1. Inhibitory effects of AH 21-132 in guinea-pig isolated ileum and taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 4. youtube.com [youtube.com]
- 5. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 6. An inhibitory effect of acetylcholine on the response of the guinea-pig ileum to histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of histamine H1-, H2- and H3-receptor selective drugs on the mechanical activity of guinea-pig small and large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine-mediated acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Hyoscyamine's Muscarinic Antagonism: A Comparative Analysis Across Tissue Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the effects of hyoscyamine (B1674123), a tropane (B1204802) alkaloid and non-selective muscarinic receptor antagonist, across different tissue types. By examining its activity in smooth muscle, cardiac tissue, and the central nervous system (CNS), we aim to offer a comprehensive comparison of its pharmacological profile. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying signaling pathways.
Quantitative Comparison of Hyoscyamine's Affinity for Muscarinic Receptors
Hyoscyamine exerts its effects by competitively blocking acetylcholine (B1216132) (ACh) at muscarinic receptors. Its affinity for different receptor subtypes dictates its tissue-specific actions. The following tables summarize the binding affinities of the enantiomers of hyoscyamine (the more active S-(-)-hyoscyamine and the less active R-(+)-hyoscyamine) for various muscarinic receptor subtypes in different tissue preparations and cloned human receptors.
| Tissue/Receptor Model | Receptor Subtype | Ligand | pA2 Value (± SEM) |
| Rabbit Vas Deferens | M1 | R-(+)-hyoscyamine | 7.05 ± 0.05[1] |
| S-(-)-hyoscyamine | 9.33 ± 0.03[1] | ||
| Rat Atrium | M2 | R-(+)-hyoscyamine | 7.25 ± 0.04[1] |
| S-(-)-hyoscyamine | 8.95 ± 0.01[1] | ||
| Rat Ileum | M3 | R-(+)-hyoscyamine | 6.88 ± 0.05[1] |
| S-(-)-hyoscyamine | 9.04 ± 0.03[1] |
Table 1: Antagonist Affinity (pA2) of Hyoscyamine Enantiomers in Native Tissues. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.
| Receptor Subtype (human, cloned) | Ligand | pKi Value (± SEM) |
| m1 | R-(+)-hyoscyamine | 8.21 ± 0.07[1] |
| S-(-)-hyoscyamine | 9.48 ± 0.18[1] | |
| m2 | R-(+)-hyoscyamine | 7.89 ± 0.06[1] |
| S-(-)-hyoscyamine | 9.45 ± 0.31[1] | |
| m3 | R-(+)-hyoscyamine | 8.06 ± 0.18[1] |
| S-(-)-hyoscyamine | 9.30 ± 0.19[1] | |
| m4 | R-(+)-hyoscyamine | 8.35 ± 0.11[1] |
| S-(-)-hyoscyamine | 9.55 ± 0.13[1] | |
| m5 | R-(+)-hyoscyamine | 8.17 ± 0.08[1] |
| S-(-)-hyoscyamine | 9.24 ± 0.30[1] |
Table 2: Inhibitory Constant (pKi) of Hyoscyamine Enantiomers at Cloned Human Muscarinic Receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to determine the effects of hyoscyamine.
Isolated Organ Bath for Functional Assays (pA2 Determination)
This in vitro technique is used to measure the physiological response of an isolated tissue to a drug. For determining the pA2 value of an antagonist like hyoscyamine, a Schild plot analysis is commonly employed.
1. Tissue Preparation:
-
Smooth Muscle (e.g., Rat Ileum): A segment of the ileum is isolated from a euthanized rat and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[2] The tissue is connected to a force transducer to measure isometric contractions.
-
Cardiac Tissue (e.g., Rat Atrium): The atria are dissected and mounted in an organ bath with physiological saline. The spontaneous beating rate or electrically stimulated contractile force is recorded.[3]
-
Other Tissues (e.g., Rabbit Vas Deferens): The vas deferens is isolated and mounted in an organ bath to measure nerve-mediated contractions in response to electrical field stimulation.[4][5]
2. Schild Plot Analysis:
-
A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol, acetylcholine).
-
The tissue is then incubated with a fixed concentration of hyoscyamine for a predetermined equilibration period.
-
A second cumulative concentration-response curve for the agonist is generated in the presence of hyoscyamine.
-
This process is repeated with increasing concentrations of hyoscyamine.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.[6][7]
Radioligand Binding Assays (pKi Determination)
This technique is used to determine the affinity of a drug for a specific receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Native Tissues: Tissues (e.g., brain regions, heart, smooth muscle) are homogenized and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors.
-
Cloned Receptors: Cells (e.g., Chinese Hamster Ovary - CHO-K1) stably expressing a specific human muscarinic receptor subtype are cultured and harvested.[8] The cell membranes are then isolated.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine).
-
Increasing concentrations of unlabeled hyoscyamine are added to compete with the radioligand for binding to the receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration of hyoscyamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9] The pKi is the negative logarithm of the Ki.
In Vivo Microdialysis for CNS Neurotransmitter Release
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
1. Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., cortex, striatum, hippocampus) of an anesthetized animal.[10][11]
2. Perfusion and Sample Collection:
-
The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Samples are collected at regular intervals before and after the administration of hyoscyamine.
3. Neurotransmitter Analysis:
-
The concentration of acetylcholine in the dialysate is quantified using a sensitive analytical method, typically high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC).[12][13]
4. Data Analysis:
-
Changes in acetylcholine release are expressed as a percentage of the baseline levels before drug administration. This can reveal the effect of hyoscyamine on presynaptic muscarinic autoreceptors that regulate acetylcholine release. For instance, antagonism of inhibitory M2/M4 autoreceptors would be expected to increase acetylcholine release.[1][12]
Signaling Pathways and Hyoscyamine's Mechanism of Action
Hyoscyamine, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to its receptors. The specific pathway affected depends on the muscarinic receptor subtype present in the tissue.
Smooth Muscle (e.g., Ileum) - Predominantly M3 Receptors
In gastrointestinal smooth muscle, M3 receptors are the primary mediators of contraction.[2] Hyoscyamine's antagonism of these receptors leads to muscle relaxation and reduced motility.
Caption: M3 receptor signaling pathway in smooth muscle and its blockade by hyoscyamine.
Cardiac Tissue (e.g., Atrium) - Predominantly M2 Receptors
In the sinoatrial and atrioventricular nodes of the heart, M2 receptors are prevalent and their activation by acetylcholine decreases heart rate.[14] Hyoscyamine's antagonism of M2 receptors leads to an increase in heart rate.
Caption: M2 receptor signaling in cardiac tissue and its inhibition by hyoscyamine.
Central Nervous System - Mixed M1 and other Receptors
In the CNS, hyoscyamine's effects are complex due to the presence of all five muscarinic receptor subtypes. For example, antagonism of presynaptic M2/M4 autoreceptors can increase acetylcholine release, while blockade of postsynaptic M1 receptors can affect cognitive processes. The diagram below illustrates the blockade of the M1 receptor signaling pathway, which is abundant in the cortex and hippocampus and involved in learning and memory.
Caption: Hyoscyamine's blockade of the M1 receptor signaling pathway in the CNS.
References
- 1. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased function of inhibitory neuronal M2 muscarinic receptors in trachea and ileum of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subclassification of atrial and intestinal muscarinic receptors of the rat--direct binding studies with agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic M1 receptor agonist actions of muscarinic receptor agonists in rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic M1- and M2-receptors mediating opposite effects on neuromuscular transmission in rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of anticholinergic drugs on striatal acetylcholine release and motor activity in freely moving rats studied by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M3 Muscarinic Receptors Mediate Positive Inotropic Responses in Mouse Atria: A Study with Muscarinic Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Hyoscyamine and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the naturally occurring anticholinergic agent, hyoscyamine (B1674123), and its synthetic derivatives. By objectively evaluating their performance based on available experimental data, this document aims to inform research and development in drug discovery.
Introduction
Hyoscyamine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Its anticholinergic properties have led to its use in treating a variety of conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative agent to reduce secretions.[2][3] However, its clinical utility can be limited by central nervous system (CNS) side effects. This has driven the development of synthetic derivatives with modified chemical structures aimed at improving selectivity, duration of action, and reducing adverse effects. This guide focuses on the in vivo comparison of hyoscyamine with several of its key synthetic derivatives.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Hyoscyamine and its synthetic derivatives exert their effects by blocking the action of acetylcholine at muscarinic receptors (M1-M5). These G-protein coupled receptors are widely distributed throughout the body, mediating various physiological functions. The antagonism of these receptors in different tissues leads to the therapeutic effects and potential side effects of these drugs.
Signaling Pathways of Muscarinic Receptor Antagonism
The binding of an antagonist like hyoscyamine or its derivatives to muscarinic receptors inhibits the downstream signaling cascades initiated by acetylcholine. The specific pathway affected depends on the receptor subtype.
Comparative In Vivo Efficacy Data
Direct preclinical studies comparing the in vivo potency (ED50) and toxicity (LD50) of hyoscyamine with a broad range of its synthetic derivatives are limited in the public domain. The following tables summarize available comparative data, primarily from clinical studies in specific therapeutic areas.
Table 1: Comparison of Hyoscyamine with Atropine (B194438) and Homatropine (B1218969)
| Compound | Comparison Context | Relative Potency/Efficacy | Key Findings |
| Hyoscyamine vs. Atropine (dl-hyoscyamine) | General Anticholinergic Activity | Hyoscyamine is approximately twice as potent as atropine.[2] | The d-isomer of atropine is nearly inactive, making the l-isomer (hyoscyamine) the active component. |
| Homatropine vs. Atropine | Ocular applications (mydriasis and cycloplegia) | Atropine has a longer duration of action. | Homatropine's effects are shorter-lived, making it useful for diagnostic purposes. |
| Homatropine vs. Atropine | Antidote for organophosphate poisoning (in rats) | 20 mg/kg of homatropine was comparable to 10 mg/kg of atropine in preventing lethality.[4][5] | This suggests homatropine has potential as an alternative to atropine in this context, albeit at a higher dose. |
Table 2: Comparison of Quaternary Ammonium Synthetic Derivatives (Primarily for Respiratory Use)
| Compound | Comparison Context | Efficacy Measure | Key Findings |
| Oxitropium (B1233792) Bromide vs. Ipratropium (B1672105) Bromide | Asthma | Peak Expiratory Flow (PEF) | Both were significantly more effective than placebo with no significant difference between them in PEF improvement.[6] |
| Tiotropium (B1237716) vs. Ipratropium Bromide | Chronic Obstructive Pulmonary Disease (COPD) | FEV1, Exacerbations, Quality of Life | Tiotropium showed significantly greater improvement in trough FEV1, a reduction in exacerbations, and improved quality of life compared to ipratropium. |
| Aclidinium (B1254267) vs. Tiotropium | Chronic Obstructive Pulmonary Disease (COPD) | 24-hour bronchodilation (FEV1 AUC0-24) | Aclidinium provided comparable 24-hour bronchodilation to tiotropium. Aclidinium showed numerically greater improvements in some COPD symptoms.[7][8] |
Experimental Protocols
Standardized in vivo models are crucial for evaluating and comparing the efficacy of anticholinergic drugs. Below is a generalized protocol for assessing the antisecretory and antispasmodic effects in animal models.
Experimental Workflow: In Vivo Anticholinergic Activity Assessment
Detailed Methodologies
A. Antisecretory Activity (Sialagogue-induced Salivation Model)
-
Animal Model: Male Wistar rats (200-250g).
-
Protocol:
-
Animals are fasted overnight with free access to water.
-
Test compounds (hyoscyamine or synthetic derivatives) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a set pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), a sialagogue such as pilocarpine (e.g., 4 mg/kg, s.c.) is administered.
-
Immediately after pilocarpine administration, pre-weighed cotton balls are placed in the animals' mouths.
-
The amount of saliva secreted is quantified by weighing the cotton balls at specific time intervals (e.g., every 15 minutes for 1 hour).
-
-
Efficacy Endpoint: The dose of the test compound that causes a 50% reduction in the total amount of saliva secreted (ED50) is calculated.
B. Antispasmodic Activity (Charcoal Meal Transit Model)
-
Animal Model: Male Swiss albino mice (20-25g).
-
Protocol:
-
Animals are fasted for 18-24 hours with free access to water.
-
Test compounds or vehicle are administered (i.p. or p.o.).
-
After the appropriate pretreatment time, a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.
-
A spasmogen, such as carbachol, can be co-administered or given prior to the charcoal meal to induce intestinal motility.
-
After a set time (e.g., 20-30 minutes), animals are euthanized, and the small intestine is carefully excised.
-
The distance traveled by the charcoal meal from the pylorus to the caecum is measured and expressed as a percentage of the total length of the small intestine.
-
-
Efficacy Endpoint: The ED50 is determined as the dose that produces a 50% inhibition of the charcoal meal transit compared to the control group.
Discussion and Conclusion
The available data indicates that synthetic derivatives of hyoscyamine have been successfully developed to optimize its therapeutic profile for specific applications.
-
Quaternary Ammonium Derivatives (e.g., Ipratropium, Tiotropium, Oxitropium): These compounds are poorly absorbed systemically and do not readily cross the blood-brain barrier. This structural modification makes them ideal for localized delivery, such as inhalation for respiratory diseases, minimizing the systemic and CNS side effects associated with hyoscyamine. Clinical data for COPD demonstrates that longer-acting derivatives like tiotropium offer advantages in dosing frequency and efficacy over shorter-acting agents like ipratropium.
-
Other Synthetic Derivatives (e.g., Homatropine): Modification of the ester side chain, as in homatropine, alters the potency and duration of action. While less potent than atropine, homatropine's shorter duration of action is advantageous for certain ophthalmic applications.
References
- 1. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intramuscular ophthalmic homatropine vs. atropine to prevent lethality in rates with dichlorvos poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramuscular ophthalmic homatropine vs. atropine to prevent lethality in rates with dichlorvos poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of oxitropium bromide and ipratropium bromide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of aclidinium bromide compared with placebo and tiotropium in patients with moderate-to-severe chronic obstructive pulmonary disease: results from a 6-week, randomized, controlled Phase IIIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Aclidinium Bromide Compared with Placebo and Tiotropium in Patients with Moderate-to-Severe Chronic Obstructive Pulmonary Disease: Results from a 6-week, Randomized, Controlled Phase Iiib Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Anaspaz (Hyoscyamine): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Anaspaz, with the active ingredient hyoscyamine (B1674123), is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory violations, environmental contamination, and potential harm to human health. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
This compound (hyoscyamine) is a potent anticholinergic agent. Safety Data Sheets (SDS) for hyoscyamine sulfate (B86663) classify it as highly toxic, with warnings such as "Fatal if swallowed" and "Fatal if inhaled"[1][2]. Due to its high acute toxicity, it must be managed as a hazardous waste. It is crucial to prevent this substance from entering sewer systems or ground water[1]. This compound (hyoscyamine) is not listed on the FDA's flush list, and flushing is strongly discouraged by the EPA for any pharmaceutical waste from any source[3][4][5].
Disposal Procedures for this compound (Hyoscyamine) in a Laboratory Setting
The following procedures are based on federal regulations and best practices for hazardous waste management in a laboratory environment. Always consult your institution's specific hazardous waste management plan and your Environmental Health and Safety (EHS) department for guidance.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its high toxicity, any expired, unused, or contaminated this compound (hyoscyamine), including pure substance, solutions, and contaminated labware (e.g., vials, syringes, pipette tips), must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated at the point of generation into a designated hazardous waste container.
2. Packaging and Labeling:
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical properties of hyoscyamine.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Hyoscyamine," and a description of the contents (e.g., "solid," "aqueous solution"). Include the date when the waste was first added to the container.
3. Storage:
-
Secure Storage: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to keep the hazardous waste container within secondary containment to prevent the spread of material in case of a leak or spill.
4. Disposal:
-
Professional Disposal Service: The disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will have procedures in place for the collection and disposal of such waste.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or hyoscyamine-contaminated materials be disposed of in the regular trash or poured down the drain.
Quantitative Data Summary: Regulatory and Safety Thresholds
| Parameter | Regulation/Guideline | Specification | Relevance to this compound (Hyoscyamine) Disposal |
| Acute Toxicity | Globally Harmonized System (GHS) | H300: Fatal if swallowed; H330: Fatal if inhaled[1][2] | This classification mandates handling as a high-hazard waste. |
| RCRA Waste Classification | EPA (40 CFR Part 261.33) | P-listed wastes are "acutely toxic"[6] | The high acute toxicity of hyoscyamine aligns with the criteria for P-listed waste, requiring stringent disposal protocols. |
| Sewer Disposal Prohibition | EPA Subpart P | Prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities[5] | Reinforces that this compound waste must not be poured down the drain. |
Experimental Protocol: Decontamination of a Minor Spill
In the event of a small spill of this compound (hyoscyamine) powder or solution in a controlled laboratory setting, follow this general decontamination protocol. Always adhere to your institution's specific spill response procedures.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and two pairs of chemical-resistant gloves. For larger spills or powder, respiratory protection may be necessary.
-
Contain the Spill: If it is a liquid, use an absorbent material to contain the spill. For a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne.
-
Decontaminate the Area:
-
Carefully clean the spill area with a suitable deactivating solution (consult your EHS department for an approved solution for anticholinergic compounds).
-
Work from the outside of the spill area inward to avoid spreading the contamination.
-
-
Collect Waste: All materials used for cleanup (absorbent pads, paper towels, contaminated PPE) are considered hazardous waste and must be placed in the designated this compound (hyoscyamine) hazardous waste container.
-
Final Cleaning: Clean the area with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Anaspaz (l-hyoscyamine sulfate)
For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Anaspaz (l-hyoscyamine sulfate), including personal protective equipment (PPE), operational plans, and disposal guidelines.
This compound, with its active ingredient l-hyoscyamine (B7768854) sulfate, is a potent anticholinergic agent. The Safety Data Sheet (SDS) for (-)-Hyoscyamine classifies it as fatal if swallowed or inhaled, underscoring the critical need for strict adherence to safety protocols.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound, particularly in a research or bulk handling setting. The recommendations are based on the potential for exposure to the active pharmaceutical ingredient.
| PPE Category | Item | Specifications & Use |
| Respiratory Protection | Respirator | In case of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, a respiratory protective device that is independent of circulating air should be used.[1] |
| Hand Protection | Gloves | The glove material must be impermeable and resistant to the product.[1] |
| Eye Protection | Safety Glasses/Goggles | Recommended to prevent eye contact. In case of contact, rinse opened eye for several minutes under running water and then consult a doctor.[1] |
| Body Protection | Protective Clothing | General protective clothing should be worn and stored separately. Immediately remove all soiled and contaminated clothing.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
-
Handling: Ensure thorough dedusting and good ventilation or exhaustion at the workplace.[1] Open and handle the receptacle with care.[1] General hygienic measures include washing hands before breaks and at the end of work, and keeping the product away from foodstuffs, beverages, and feed.[1]
-
Storage: Store in accordance with the information listed on the product insert.[1] Keep the receptacle tightly sealed.[1]
Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Supply fresh air or oxygen and call for a doctor. If the person is unconscious, place them in a stable side position for transportation.[1] |
| Ingestion | Do not induce vomiting; immediately call for medical help.[1] |
| Eye Contact | Rinse the opened eye for several minutes under running water, then consult a doctor.[1] |
| Skin Contact | Immediately remove any clothing soiled by the product. |
Disposal Plan
Proper disposal of this compound is necessary to prevent environmental contamination and accidental exposure. Do not flush medications down the toilet or pour them into a drain unless instructed to do so.[2] The best way to dispose of unused or expired medicines is through a drug take-back program.[3] If a take-back program is not available, mix the medicine with an undesirable substance like dirt, cat litter, or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.[3]
Safe Handling Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
